4-Bromophthalic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20682. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXKGUVDIORSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219973 | |
| Record name | 4-Bromophthalic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6968-28-1 | |
| Record name | 4-Bromophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6968-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Bromophthalic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6968-28-1 | |
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| Record name | 4-Bromophthalic acid | |
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| Record name | 4-bromophthalic acid | |
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| Record name | 4-Bromophthalic acid | |
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Foundational & Exploratory
4-Bromophthalic acid synthesis mechanism and reaction pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis mechanisms and reaction pathways for 4-bromophthalic acid, a key intermediate in the production of various commercial products, including polymers, dyes, and plasticizers. The following sections detail common synthetic routes, present quantitative data for comparison, and provide experimental protocols for key methodologies.
Introduction
This compound is an aromatic dicarboxylic acid characterized by a bromine substituent on the benzene ring. Its synthesis is a subject of ongoing research, with a focus on improving efficiency, yield, and environmental sustainability. The primary approaches to its synthesis involve the direct bromination of phthalic acid or its anhydride and the oxidation of a pre-brominated precursor.
Synthesis Pathways and Mechanisms
Two principal reaction pathways have been established for the synthesis of this compound:
-
Electrophilic Aromatic Bromination of Phthalic Anhydride/Acid: This is a widely used method where phthalic anhydride or phthalic acid undergoes electrophilic substitution with a bromine source. The reaction can be carried out using different reagents and conditions, which affects the yield and purity of the final product. The general mechanism involves the generation of a bromonium ion or a polarized bromine molecule that attacks the electron-rich aromatic ring.
-
Oxidation of 4-bromo-ortho-xylene: This method involves the synthesis of the target molecule from a pre-brominated starting material. 4-bromo-o-xylene is oxidized, typically in the gas phase over a catalyst, to form 4-bromophthalic anhydride, which can then be hydrolyzed to this compound.
Reaction Pathway Diagrams
Quantitative Data Summary
The following tables summarize the quantitative data from various synthesis methods for this compound and its anhydride.
Table 1: Synthesis of this compound via Bromination of Phthalic Anhydride
| Method | Starting Materials | Key Reagents | Conditions | Yield | Purity | Reference |
| Ultrasonic | Phthalic anhydride, NaOH, NaBr | Sodium hypochlorite | 40-90°C, ultrasonic irradiation | >80% | >98.5% | [1][2] |
| Direct Bromination | Phthalic anhydride | Bromine, NaOH | 90°C, 12 hours | 71% (anhydride) | Not specified | [3] |
| Phase Transfer Catalysis | Phthalic anhydride, NaOH | Bromine, Benzyltrimethylammonium chloride | 45-80°C | Not specified | Not specified | [3][4] |
Table 2: Synthesis of 4-Bromophthalic Anhydride via Oxidation
| Method | Starting Material | Catalyst | Conditions | Yield | Purity | Reference |
| Gas-phase Oxidation | 4-Bromo-ortho-xylene | V-Ti-P | Gas phase with air | 85% | Not specified | [5] |
Experimental Protocols
Protocol 1: Ultrasonic Synthesis of this compound
This method utilizes ultrasonic irradiation to promote the reaction and is presented as a green and environmentally friendly approach.[1][2]
Materials:
-
Phthalic anhydride (100g)
-
Sodium hydroxide (26g)
-
Sodium bromide (77g)
-
Sodium hypochlorite solution (3 mol/L)
-
Dilute hydrochloric acid (10 wt%)
-
Pure water (600g)
Equipment:
-
1000ml four-hole reaction flask with condenser and thermometer
-
Ultrasonic bath (20-40 kHz)
Procedure:
-
Under ultrasonic conditions, dissolve phthalic anhydride and solid sodium hydroxide successively in pure water in the reaction flask to generate the initial reaction liquid.
-
At room temperature, add sodium bromide to the initial reaction liquid with stirring.
-
Heat the mixture to 40-70°C under ultrasonic irradiation.
-
Slowly add the sodium hypochlorite solution while simultaneously adding dilute hydrochloric acid to maintain the pH of the reaction solution between 5 and 8.
-
After the addition is complete, increase the temperature to 80-90°C and continue ultrasonic irradiation for 1-2 hours.
-
Cool the reaction solution to -5 to 5°C and continue sonication for 0.5-1.0 hour to precipitate the crude product.
-
Filter the mixture to obtain the crude this compound.
-
Recrystallize the crude product from pure water to obtain purified this compound.
-
The filtrate can be acidified with hydrochloric acid to a pH of about 2 to recover unreacted phthalic acid.
Protocol 2: Synthesis of 4-Bromophthalic Anhydride via Oxidation of 4-Bromo-ortho-xylene
This method involves the gas-phase catalytic oxidation of 4-bromo-ortho-xylene.[5]
Materials:
-
4-Bromo-ortho-xylene
-
Air
Equipment:
-
Fixed-bed reactor
-
V-Ti-P catalyst
Procedure:
-
The gas-phase oxidation of 4-bromo-ortho-xylene is carried out in a fixed-bed reactor.
-
Air is used as the oxidizing agent.
-
The reaction is performed over a V-Ti-P catalyst.
-
The reaction yields 4-bromophthalic anhydride, which can be collected and purified.
Note: The cited reference does not provide specific details on reaction temperature, pressure, or residence time.
Conclusion
The synthesis of this compound can be achieved through multiple pathways, with the choice of method often depending on the desired scale, purity requirements, and available equipment. The ultrasonic-assisted bromination of phthalic anhydride offers a high-yield and environmentally conscious alternative to traditional methods. For syntheses starting from a different precursor, the oxidation of 4-bromo-ortho-xylene presents a viable, high-yield route to the anhydride. Researchers and drug development professionals should consider these factors when selecting a synthesis protocol.
References
- 1. CN103980113A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN103980113B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]
- 4. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Bromophthalic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromophthalic acid (4-bromobenzene-1,2-dicarboxylic acid), a key intermediate in the synthesis of various pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the available and inferred spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR):
| Predicted Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | ~ 8.0-8.2 | d | J ≈ 2 |
| H-5 | ~ 7.8-8.0 | dd | J ≈ 8, 2 |
| H-6 | ~ 7.6-7.8 | d | J ≈ 8 |
| COOH | > 10 | br s | - |
¹³C NMR (Carbon-13 NMR):
Similar to ¹H NMR, explicit experimental ¹³C NMR data for this compound is scarce. The predicted chemical shifts are based on the known effects of carboxyl and bromo substituents on a benzene ring.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxyl) | 165-175 |
| C-Br | 120-130 |
| Aromatic C-H | 125-140 |
| Aromatic C (quaternary) | 130-145 |
Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is characterized by the absorptions of the carboxylic acid functional groups and the substituted benzene ring.[1]
| Frequency (cm⁻¹) | Functional Group | Vibration Mode |
| 2500-3300 (broad) | O-H (Carboxylic acid dimer) | Stretching |
| 1680-1710 | C=O (Carboxylic acid) | Stretching |
| 1550-1600 | C=C | Aromatic ring stretching |
| 1400-1450 | C-O-H | In-plane bending |
| 1200-1300 | C-O | Stretching |
| 800-900 | C-H | Aromatic out-of-plane bending |
| 600-800 | C-Br | Stretching |
Table 3: Mass Spectrometry (MS) Data
GC-MS data for this compound indicates a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[1] The presence of bromine is evident from the isotopic pattern of bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| m/z | Relative Intensity | Proposed Fragment |
| 244/246 | Moderate | [M]⁺ (Molecular ion) |
| 227/229 | High | [M-OH]⁺ |
| 199/201 | Moderate | [M-COOH]⁺ |
| 182 | High | [M-H₂O-CO]⁺ or [C₇H₃BrO]⁺ |
| 154 | Moderate | [C₆H₃Br]⁺ |
| 75 | High | [C₆H₃]⁺ |
| 74 | High | [C₆H₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is typically used to simplify the spectrum. A wider spectral width (e.g., 200-250 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are necessary.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured by applying pressure.
-
Instrumentation: A benchtop FTIR spectrometer equipped with a suitable detector (e.g., DTGS).
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (Derivatization): Due to the low volatility of carboxylic acids, a derivatization step is often necessary. The sample can be esterified (e.g., with methanol and an acid catalyst) or silylated (e.g., with BSTFA) to produce a more volatile derivative.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
GC Conditions: A capillary column (e.g., DB-5ms) is used. The oven temperature is programmed with an initial hold followed by a ramp to a final temperature to ensure separation of the analyte from any impurities or solvent. Helium is typically used as the carrier gas.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. Data is acquired in full scan mode over a mass range of, for example, 40-500 amu.
Visualizations
Logical Flow of Spectroscopic Analysis
The following diagram illustrates the workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Workflow of Spectroscopic Analysis.
Relationship of Spectroscopic Data to Molecular Structure
This diagram illustrates how each spectroscopic technique provides specific information that contributes to the overall structural determination of this compound.
References
Solubility Profile of 4-Bromophthalic Acid in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromophthalic acid in common organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, purification, formulation, and various analytical procedures. Due to a notable lack of specific quantitative solubility data in publicly available literature, this guide summarizes the available qualitative information and provides a general experimental protocol for determining solubility.
Introduction to this compound
This compound (CAS No: 6968-28-1) is an aromatic dicarboxylic acid with the molecular formula C₈H₅BrO₄. Its structure, featuring a bromine atom and two carboxylic acid groups on a benzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and polymers. The solubility of this compound is a critical parameter that influences reaction kinetics, crystallization processes, and the development of drug delivery systems.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is scarce in scientific literature and chemical databases, qualitative information for the acid and its closely related derivatives, such as its anhydride, is available. This information provides valuable insights into the types of solvents that are likely to be effective for solubilizing this compound.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | N,N-Dimethylformamide (DMF) | Soluble[1][2] |
| Methanol | Soluble in polar solvents like methanol indicated for the related 4-bromoisophthalic acid[1] | |
| 4-Bromophthalic anhydride | Acetone | Moderately Soluble[3] |
| Benzene | Very Soluble[4] | |
| Chloroform | Moderately Soluble | |
| Dichloromethane | Soluble[4] | |
| Ethanol | Soluble[5] | |
| Dimethyl sulfoxide (DMSO) | Soluble[5] | |
| 4-Bromophthalimide | N,N-Dimethylformamide (DMF) | Soluble[2] |
The data suggests that this compound, being a polar molecule due to its carboxylic acid groups, is likely to exhibit higher solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and polar protic solvents. The solubility of its anhydride in a range of organic solvents further supports the potential for this compound to be soluble in similar solvent systems.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a standard and reliable technique for generating precise solubility data.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed glass evaporating dishes
-
Drying oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume of the selected organic solvent into the vial.
-
Equilibration: Securely seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. Continuous agitation is necessary.
-
Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation. Immediately filter the solution through a syringe filter into a pre-weighed glass evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.
-
Mass Determination: Once all the solvent has evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.
-
Calculation: The solubility (S) can be calculated using the following formula:
S ( g/100 mL) = [(Mass of dish + solid) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.
Conclusion
References
4-Bromophthalic Acid: A Technical Safety and Handling Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Material Safety of 4-Bromophthalic Acid
This technical guide provides a comprehensive overview of the material safety data for this compound, tailored for professionals in research and drug development. This document synthesizes critical safety information, outlines standardized experimental protocols for hazard assessment, and presents logical workflows for safe handling and emergency procedures.
Chemical and Physical Properties
This compound is a brominated aromatic dicarboxylic acid. A summary of its key chemical and physical properties is presented in Table 1. This data is essential for understanding its behavior in various experimental settings.
| Property | Value |
| Molecular Formula | C₈H₅BrO₄ |
| Molecular Weight | 245.03 g/mol |
| CAS Number | 6968-28-1 |
| Appearance | White to pale cream crystals or powder |
| Melting Point | 161.0-167.0 °C |
| Synonyms | 4-Bromobenzene-1,2-dicarboxylic acid |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential dangers.
GHS Hazard Classification:
-
Skin Irritation: Category 2[1]
-
Serious Eye Irritation: Category 2[1]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]
Signal Word: Warning
Hazard Pictogram:
A summary of the hazard and precautionary statements is provided in Table 2.
| Code | Statement |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information and Experimental Protocols
Acute Oral Toxicity
The classification "Harmful if swallowed" for the related compound 4-bromophthalic anhydride suggests that this compound may also pose a risk via ingestion.[2] The assessment of acute oral toxicity is typically conducted following OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) .
Methodology:
-
Principle: A stepwise procedure is used where a substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of mortality or signs of toxicity determines the next step.
-
Animal Model: Typically, rats of a single sex (usually females) are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
A starting dose is chosen based on available information.
-
Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
-
-
Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.
Skin Irritation
The classification "Causes skin irritation" is determined through in vivo or in vitro testing. The standard in vivo method is OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) .
Methodology:
-
Principle: The test substance is applied to the skin of an experimental animal, and the degree of irritation is assessed.
-
Animal Model: The albino rabbit is the recommended species.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A 0.5 g or 0.5 mL dose of the test substance is applied to a small patch of skin and covered with a gauze patch.
-
The patch is left in place for a specified period (typically 4 hours).
-
After the exposure period, the patch is removed, and the skin is cleaned.
-
The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
-
Scoring: The severity of the skin reactions is scored using a standardized system (e.g., the Draize scale). The mean scores for erythema and edema are used to classify the substance.
Eye Irritation
The classification "Causes serious eye irritation" is determined using OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .
Methodology:
-
Principle: The test substance is applied to one eye of an experimental animal, with the other eye serving as a control. The effects on the cornea, iris, and conjunctiva are evaluated.
-
Animal Model: The albino rabbit is the recommended species.
-
Procedure:
-
A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye.
-
The eyelids are held together for a short period to prevent loss of the substance.
-
The eye is examined at 1, 24, 48, and 72 hours after application.
-
-
Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored. The reversibility of the effects is also assessed.
Safe Handling and Emergency Procedures
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following diagrams illustrate the recommended workflows for handling and in case of accidental exposure.
Conclusion
This compound is a valuable compound in research and development, but it requires careful handling due to its irritant properties. While specific quantitative toxicological data is limited in publicly accessible literature, the established GHS classifications provide a strong basis for risk assessment. By understanding the standardized methodologies used to determine these hazards and adhering to the recommended safe handling and emergency procedures, researchers can minimize risks and ensure a safe working environment.
References
An In-depth Technical Guide to the Chemical Reactivity of the Bromine Substituent in 4-Bromophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophthalic acid and its anhydride are versatile intermediates in organic synthesis, prized for the reactivity of the bromine substituent on the aromatic ring. This position allows for a variety of chemical transformations, making it a valuable building block in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, polymers, and materials science. The presence of the two carboxylic acid groups (or the anhydride ring) influences the reactivity of the C-Br bond, making it a subject of interest for targeted chemical modifications. This technical guide provides a comprehensive overview of the key reactions involving the bromine substituent of this compound, complete with experimental protocols, quantitative data, and mechanistic pathways.
Core Reactivities of the Bromine Substituent
The bromine atom in this compound and its derivatives serves as a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The primary transformations include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. This compound derivatives are excellent substrates for these transformations.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction has been successfully applied to this compound to synthesize precursors for polyimides and other advanced materials.
A notable example is the synthesis of 4-phenylethynylphthalic anhydride, a key monomer for high-performance polymers. The reaction proceeds by coupling this compound with phenylacetylene in the presence of a palladium catalyst and a copper(I) co-catalyst.
Quantitative Data: Sonogashira Coupling of this compound
| Entry | Reactant 1 | Reactant 2 | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylacetylene | Pd(OAc)₂, TPPTS | Water | K₂CO₃ | 100 (Microwave) | 0.5 | 84.6 | [1] |
| 2 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Aprotic Solvent / Organic Base Mix | - | - | - | High | [2] |
Experimental Protocol: Microwave-Assisted Sonogashira Coupling of this compound [1]
-
Reaction Setup: In a microwave reactor vessel, combine this compound (1.0 equiv.), phenylacetylene (1.2 equiv.), palladium(II) acetate (0.015 equiv.), and 3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium salt (TPPTS) (0.06 equiv.).
-
Solvent and Base: Add water as the solvent and potassium carbonate (K₂CO₃) as the base.
-
Reaction Conditions: Seal the vessel and subject it to microwave irradiation at 100 °C for 30 minutes.
-
Workup: After cooling, the resulting 4-phenylethynylphthalic acid is typically not isolated but directly converted to the anhydride.
-
Dehydration to Anhydride: The crude 4-phenylethynylphthalic acid is treated with a dehydrating agent, such as acetic anhydride, and heated under microwave irradiation (600 W) for 3 minutes to yield 4-phenylethynylphthalic anhydride with excellent yield (99%).
Logical Relationship: Sonogashira Coupling Pathway
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. 4-Bromophthalic anhydride is a suitable substrate for this reaction, allowing for the introduction of various aryl and heteroaryl substituents.[3]
General Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
-
Reaction Setup: In a flask purged with an inert gas (e.g., Argon), combine the aryl bromide (e.g., a derivative of this compound) (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv.).
-
Solvent: Add a suitable degassed solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.
-
Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 110 °C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Signaling Pathway: Suzuki-Miyaura Catalytic Cycle
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the 4-position of the phthalic acid framework.
Specific quantitative data for the Heck reaction of this compound is not detailed in the provided search results. A general procedure is outlined below.
General Experimental Protocol: Heck Coupling of an Aryl Bromide
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (e.g., a derivative of this compound) (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃, NaOAc).
-
Solvent: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction Conditions: Heat the mixture under an inert atmosphere to a temperature typically between 80 and 140 °C for several hours.
-
Workup: After cooling, filter the reaction mixture to remove the palladium catalyst. Dilute the filtrate with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it.
-
Purification: Purify the product by chromatography or recrystallization.
Experimental Workflow: Heck Reaction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of N-aryl phthalic acid derivatives from this compound.[4][5]
While specific examples with this compound are not detailed, a general protocol is provided.
General Experimental Protocol: Buchwald-Hartwig Amination [4]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
-
Reactants and Solvent: Add the aryl bromide (e.g., a derivative of this compound) (1.0 equiv.), the amine (1.0-1.2 equiv.), and an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Reaction Conditions: Seal the tube and heat the reaction mixture with stirring to a temperature typically between 80 and 110 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer and concentrate it.
-
Purification: Purify the crude product by flash chromatography.
Nucleophilic Aromatic Substitution (SNAAr)
The bromine atom in this compound can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing carboxylic acid groups on the phthalic acid ring activate the aryl halide towards nucleophilic attack.
This reaction is particularly useful for the introduction of heteroatom nucleophiles, such as amines and alkoxides.
General Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: Combine this compound or its anhydride (1.0 equiv.) and an excess of the amine nucleophile (e.g., morpholine, aniline) in a suitable polar aprotic solvent (e.g., DMSO, DMF, NMP).
-
Base: Add a base, such as potassium carbonate or triethylamine, to neutralize the HBr formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically >100 °C) for several hours.
-
Workup: After cooling, pour the reaction mixture into water to precipitate the product. Filter the solid, wash it with water, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent.
Logical Relationship: SNAr Reaction Pathway
Conclusion
The bromine substituent in this compound and its derivatives provides a versatile entry point for a wide array of chemical transformations. Palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, allow for the introduction of diverse carbon and nitrogen-based functionalities. Additionally, the electron-deficient nature of the aromatic ring facilitates nucleophilic aromatic substitution reactions. The choice of reaction conditions, including catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity in these transformations. This guide serves as a foundational resource for researchers and professionals seeking to utilize this compound as a key building block in the synthesis of novel and complex organic molecules. Further exploration of specific reaction conditions for each class of transformation with this particular substrate is encouraged to optimize synthetic outcomes.
References
Thermal Stability and Decomposition of 4-Bromophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 4-Bromophthalic Acid
A summary of the key physical and chemical properties of this compound is presented below. Understanding these fundamental characteristics is crucial for its handling, storage, and application in further research and development.
| Property | Value | Reference |
| CAS Number | 6968-28-1 | [1][2][3] |
| Molecular Formula | C₈H₅BrO₄ | [3] |
| Molecular Weight | 245.03 g/mol | [2][3] |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 162-164 °C | [2] |
| Decomposition Temperature | No data available | [4] |
Thermal Stability and Expected Decomposition Pathway
Direct experimental data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) detailing the precise decomposition temperature of this compound are not currently available in the public domain.[4] However, based on the thermal behavior of structurally related compounds, such as phthalic acid and other halogenated aromatic carboxylic acids, a probable decomposition pathway can be inferred.
Upon heating, this compound is expected to undergo decarboxylation, a common thermal degradation route for carboxylic acids. The presence of the bromine atom on the aromatic ring may influence the temperature at which this process occurs. The initial decomposition step is likely the loss of one or both carboxyl groups in the form of carbon dioxide (CO₂).
Further heating could lead to the fragmentation of the aromatic ring. The anticipated decomposition products would likely include bromobenzoic acid (from the loss of one carboxyl group), bromobenzene (from the loss of both carboxyl groups), and eventually, brominated and non-brominated aromatic fragments, carbon oxides (CO, CO₂), and hydrogen bromide (HBr) at higher temperatures.
It is important to note that phthalic acid itself decomposes upon heating to form phthalic anhydride and water. While this compound would likely also form its corresponding anhydride, the stability of this anhydride at elevated temperatures would then be a key factor in the overall decomposition profile.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition temperature of this compound, the following standard experimental techniques are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA sample pan, commonly made of alumina or platinum.
-
The sample is loaded into the TGA instrument.
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition, or with a reactive gas (e.g., air) if oxidative stability is being investigated. A typical flow rate is 20-50 mL/min.
-
The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 600 °C).
-
The mass of the sample is continuously monitored and recorded as a function of temperature and time.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as solid-solid phase transitions or the onset of decomposition.
Methodology:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, similar to the TGA procedure.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the melting point and potential decomposition region.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC curve (heat flow vs. temperature) will show an endothermic peak corresponding to melting. The onset of this peak is taken as the melting point, and the area under the peak is proportional to the heat of fusion. Any exothermic or endothermic events following the melting peak could indicate decomposition.
Workflow for Thermal Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of a compound like this compound.
Caption: A logical workflow for assessing the thermal stability of this compound.
References
Green Synthesis Routes for 4-Bromophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-bromophthalic acid, a crucial intermediate in the production of various pharmaceuticals, polymers, and dyes, has traditionally relied on methods that often involve hazardous reagents and generate significant waste. In the contemporary chemical landscape, a paradigm shift towards green and sustainable chemistry is not just a preference but a necessity. This technical guide provides an in-depth exploration of modern, environmentally benign synthesis routes for this compound, with a focus on methodologies that align with the principles of green chemistry.
Ultrasound-Assisted Synthesis: A Promising Green Alternative
A significant advancement in the green synthesis of this compound is the utilization of ultrasound technology. This method circumvents the use of volatile and toxic elemental bromine, a key objective in green chemistry. The process, as detailed in patent literature, employs readily available and less hazardous materials.[1][2]
Core Principles and Advantages
The ultrasound-assisted method is based on the in-situ generation of the brominating agent from sodium bromide and sodium hypochlorite. The application of ultrasound enhances the reaction rate and efficiency through acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of highly reactive radical species.
Key advantages of this method include:
-
Avoidance of Hazardous Reagents: Eliminates the need for handling and storage of hazardous liquid bromine.[1][2]
-
High Atom Economy: Boasts a bromine utilization rate of over 90%.[1][2]
-
Waste Minimization: Unreacted phthalic acid can be recovered and recycled.[1][2]
-
High Yield and Purity: The process consistently delivers high yields (>80%) and high purity (>98.5%) of the final product.[1][2]
-
Process Control: The reaction is reported to be slow and easy to control, making it suitable for industrial-scale production.[1]
Experimental Protocol
The following is a representative experimental protocol derived from the patented methodology:[1][2]
-
Preparation of the Initial Reaction Mixture: In a suitable reaction vessel equipped with an ultrasonic probe, phthalic anhydride and solid sodium hydroxide are sequentially dissolved in pure water under ultrasonic irradiation to form the initial reaction liquid.
-
Addition of Bromide Source: At room temperature and with continuous stirring, sodium bromide is added to the initial reaction liquid and mixed thoroughly.
-
Ultrasonic-Assisted Bromination: The mixture is heated to 40-70°C under ultrasonic irradiation. An aqueous solution of sodium hypochlorite is then slowly added dropwise. Simultaneously, dilute hydrochloric acid is added to maintain the pH of the reaction solution between 5 and 8.
-
Reaction Completion and Crystallization: After the addition is complete, the reaction is continued under ultrasonic irradiation for 1-2 hours, followed by heating to 80-90°C for another 1-2 hours. The reaction mixture is then cooled to -5 to 5°C and subjected to ultrasound for 0.5-1.0 hour to facilitate crystallization of the crude product.
-
Purification: The crude this compound is collected by filtration and recrystallized from pure water to obtain the final high-purity product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Materials | Phthalic anhydride, Sodium hydroxide, Sodium bromide, Sodium hypochlorite | [1][2] |
| Solvent | Water | [1][2] |
| Yield | > 80% | [1][2] |
| Purity | > 98.5% | [1][2] |
| Bromine Utilization | > 90% | [1][2] |
| Key Technology | Ultrasound Irradiation | [1][2] |
Experimental Workflow Diagram
Caption: Workflow for the ultrasound-assisted synthesis of this compound.
Microwave-Assisted Synthesis: A Pathway to Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering rapid reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods.[3][4][5] While a specific, detailed protocol for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the principles of microwave chemistry can be applied to existing synthesis routes to develop a greener alternative.
Proposed Microwave-Assisted Protocol (Hypothetical)
A plausible microwave-assisted approach could adapt the traditional bromination of phthalic acid or its anhydride. The use of a suitable brominating agent in a microwave-transparent or highly absorbing solvent under controlled microwave irradiation could significantly accelerate the reaction.
A general hypothetical protocol could involve:
-
Reactant Preparation: A mixture of phthalic anhydride, a bromine source (e.g., N-bromosuccinimide or sodium bromide with an oxidizing agent), and a suitable catalyst (if required) in a high-boiling point, polar solvent (e.g., acetic acid, DMF) is placed in a microwave reactor vessel.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a controlled temperature and pressure for a significantly reduced reaction time compared to conventional heating.
-
Workup and Purification: After cooling, the reaction mixture is processed through standard workup procedures, such as precipitation, filtration, and recrystallization, to isolate the pure this compound.
Anticipated Advantages
-
Reduced Reaction Time: Microwave heating can dramatically reduce reaction times from hours to minutes.
-
Increased Yield: The efficient and uniform heating often leads to higher product yields.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
Logical Relationship Diagram
Caption: Logical advantages of microwave-assisted synthesis over conventional heating.
Phase Transfer Catalysis for 4-Bromophthalic Anhydride Synthesis
Another green approach focuses on the synthesis of 4-bromophthalic anhydride, a direct precursor to the acid, using phase transfer catalysis. This method simplifies the overall process, reduces energy consumption, and minimizes waste generation.[6][7]
Methodology Overview
This process involves the reaction of phthalic anhydride with bromine in an aqueous sodium hydroxide solution in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide or benzyltrimethylammonium chloride). The reaction is performed with programmed temperature control in stages. The resulting this compound is then acidified and extracted with an organic solvent, from which the anhydride is obtained by distillation and dehydration.
Green Chemistry Aspects
-
Simplified Process: The multi-step reaction is streamlined, reducing operational complexity.
-
Reduced Energy Consumption: Lower energy input is required compared to some traditional methods.
-
Waste Reduction: The process is designed to greatly reduce the emission of waste streams.
Experimental Workflow for Anhydride Synthesis
References
- 1. CN103980113A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN103980113B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. ajrconline.org [ajrconline.org]
- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 5. sphinxsai.com [sphinxsai.com]
- 6. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]
- 7. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Historical Synthesis of 4-Bromophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methodologies for the preparation of 4-bromophthalic acid, a valuable intermediate in the synthesis of various commercial products, including polymers, dyes, and plasticizers. The following sections provide a detailed overview of key historical synthetic routes, complete with experimental protocols, comparative quantitative data, and visual workflows to facilitate a comprehensive understanding of these foundational chemical transformations.
Introduction
The synthesis of this compound and its corresponding anhydride has been a subject of chemical investigation for over a century. Early methods, primarily developed in the late 19th and early 20th centuries, laid the groundwork for the production of this important chemical building block. These historical methods, while sometimes superseded by modern techniques, offer valuable insights into the evolution of synthetic organic chemistry and can still be relevant for specific research and development applications. This guide focuses on three prominent historical approaches: the bromination of phthalic anhydride in an aqueous alkaline medium, the direct high-temperature bromination of phthalic anhydride using an iron catalyst, and a lesser-known synthesis commencing from 4-chlorotetrahydrophthalic anhydride.
Comparative Summary of Historical Methods
The following table summarizes the quantitative data associated with the historical methods for the preparation of this compound or its anhydride, providing a clear comparison of their efficiencies and reaction conditions.
| Method | Starting Material | Key Reagents | Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield of 4-Bromophthalic Anhydride |
| 1. Aqueous Alkaline Bromination | Phthalic Anhydride | Sodium Hydroxide, Bromine, Water | None | 90 | 12 | 71% |
| 2. Direct Catalytic Bromination | Phthalic Anhydride | Bromine | Iron/Iron Salts | 170-250 | Not Specified | High yields claimed (specifics unavailable) |
| 3. From 4-Chlorotetrahydrophthalic Anhydride | 4-Chlorotetrahydrophthalic Anhydride | Bromine, Chlorobenzene (solvent) | Iron Powder | 110-165 | 8.5 | ~25% (calculated from product mixture) |
| 4. From 4-Chlorotetrahydrophthalic Anhydride (alternative conditions) | 4-Chlorotetrahydrophthalic Anhydride | Bromine, Chlorobenzene (solvent) | Ferric Chloride | 150-165 | 13 | ~32% (in product mixture) |
Experimental Protocols and Methodologies
This section provides detailed experimental procedures for the key historical syntheses of this compound and its anhydride.
Method 1: Bromination of Phthalic Anhydride in Aqueous Alkali
This method, a classical approach to the synthesis of this compound, involves the bromination of the disodium salt of phthalic acid in an aqueous solution.[1] The subsequent acidification and dehydration yield the desired anhydride.
Experimental Protocol:
-
To a suspension of 22 g (148.5 mmol) of phthalic anhydride in 150 mL of water, slowly add 12 g (300.0 mmol) of sodium hydroxide.
-
To the resulting solution, add 8.5 mL (165.9 mmol) of pure bromine.
-
Stir the reaction mixture at 90°C for 12 hours.
-
Upon completion, cool the mixture to 0°C and filter to collect the solid product.
-
Wash the solid with 50 mL of cold water.
-
For conversion to the anhydride, the resulting this compound is dissolved in a suitable solvent and heated to reflux to effect dehydration. An alternative historical method for dehydration involves distillation.
Workflow Diagram:
Method 2: Direct Catalytic Bromination of Phthalic Anhydride
This historical method involves the direct, high-temperature bromination of molten phthalic anhydride in the presence of an iron catalyst.[2] This approach avoids the use of aqueous media and subsequent dehydration steps.
Experimental Protocol:
-
Charge a reaction vessel equipped with a stirrer, a bromine inlet tube, and a reflux condenser with phthalic anhydride and 1-10% by weight of an iron catalyst (e.g., finely divided metallic iron or anhydrous ferric chloride).
-
Heat the mixture to a temperature in the range of 190°C to 220°C to melt the phthalic anhydride.
-
Introduce elementary bromine into the molten mixture at a rate not significantly greater than the rate at which it is consumed.
-
Maintain the reaction temperature throughout the bromine addition.
-
After the reaction is complete, the brominated phthalic anhydride can be purified by fractional distillation.
Workflow Diagram:
Method 3: Synthesis from 4-Chlorotetrahydrophthalic Anhydride
This less common historical route utilizes 4-chlorotetrahydrophthalic anhydride as the starting material, which undergoes both aromatization and bromination in the presence of an iron catalyst.[3]
Experimental Protocol (Example with Iron Powder):
-
Dissolve 37.3 g of 4-chlorotetrahydrophthalic anhydride in 5.6 g of chlorobenzene and heat to 110°C.
-
Add 0.11 g of iron powder to the mixture.
-
Maintain the temperature at 110°C while adding 44.8 g of bromine dropwise over a five-hour period.
-
Increase the temperature to 135°C and add an additional 19.2 g of bromine.
-
Heat the reaction mixture to 165°C for 3.5 hours.
-
The resulting product is a mixture containing 4-chlorophthalic anhydride and 4-bromophthalic anhydride, which can be analyzed by gas chromatography.
Experimental Protocol (Example with Ferric Chloride):
-
Add 37.3 g of 4-chlorotetrahydrophthalic anhydride to 5.6 g of chlorobenzene and heat to 150°C.
-
Add 0.36 g of ferric chloride.
-
Maintain the temperature at 150°C while adding 63.9 g of bromine over a nine-hour period.
-
Heat the reaction mixture for an additional four hours at 165°C.
-
The final mixture contains both 4-chlorophthalic anhydride and 4-bromophthalic anhydride.
Workflow Diagram:
Conclusion
The historical methods for the preparation of this compound demonstrate a range of synthetic strategies, from aqueous reactions to high-temperature catalytic processes. While modern advancements have introduced more efficient and environmentally benign procedures, a thorough understanding of these foundational methods remains crucial for chemists in research and development. The detailed protocols and comparative data presented in this guide offer a valuable resource for those interested in the historical context and practical application of these important chemical syntheses.
References
- 1. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 2. US2558862A - Manufacture of brominated phthalic anhydride - Google Patents [patents.google.com]
- 3. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]
Physical properties of 4-Bromophthalic acid anhydride
An In-depth Technical Guide to the Physical Properties of 4-Bromophthalic Acid Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of this compound anhydride, a crucial intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.[1] This document outlines its fundamental characteristics, presents quantitative data in a structured format, and details the experimental protocols for their determination.
Core Physical Properties
This compound anhydride is an organic compound with the chemical formula C₈H₃BrO₃.[2][3] It typically presents as an off-white to white crystalline powder.[1][2][3][4]
Quantitative Physical Data
The following table summarizes the key physical properties of this compound anhydride.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃BrO₃ | [2][3][5] |
| Molecular Weight | 227.01 g/mol | [2][3][5][6] |
| Appearance | Off-white to white crystalline powder | [1][2][3][7] |
| Melting Point | 107 °C (with reported ranges of 106-111 °C) | [2][3][8][9] |
| Boiling Point | 361.8 °C at 760 mmHg | [1][2] |
| Density | 1.911 g/cm³ | [2] |
| Solubility | Very soluble in Benzene; soluble in other organic solvents like acetone and ethanol; sparingly soluble in water. | [1][2][10] |
| Refractive Index | 1.651 | [2][3] |
| Flash Point | 172.6 °C | [2][3] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is essential for the identification, purity assessment, and application of chemical compounds.[11][12] The following sections detail the standard methodologies for measuring the key physical properties of this compound anhydride.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.[11] Pure crystalline solids typically exhibit a sharp melting point, while impurities tend to lower and broaden the melting range.[11][12] The capillary method is a widely used technique for this determination.[13]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound anhydride is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[11][14]
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[14] This assembly is then placed in a heating bath (such as a Thiele tube filled with oil) or a modern digital melting point apparatus.[11]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[11][14]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[11][14]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Micro-Reflux Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15] For small sample quantities, the micro-reflux method is a suitable technique.[16][17]
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a test tube.[16][17]
-
Apparatus Setup: An inverted capillary tube (sealed at one end) is placed inside the test tube containing the liquid. The test tube is then heated in a suitable apparatus, such as an oil bath or a heating block.[16][18]
-
Heating and Observation: The sample is heated, causing air and eventually the substance's vapor to escape from the capillary tube, seen as a stream of bubbles.[16] Heating is then discontinued.
-
Data Recording: As the apparatus cools, the vapor pressure inside the capillary tube decreases. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[15][16] This occurs when the external pressure equals the vapor pressure of the substance.[15]
Caption: Workflow for Boiling Point Determination.
Solubility Determination
Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[19]
Methodology:
-
Solvent Preparation: A known volume of the desired solvent (e.g., Benzene) is placed in a flask and maintained at a constant temperature.[19][20]
-
Solute Addition: A pre-weighed amount of this compound anhydride is added to the solvent in small increments.[19]
-
Equilibration: After each addition, the mixture is stirred or agitated until the solid is completely dissolved. This process is continued until a small amount of undissolved solid remains, indicating that the solution is saturated.[19][21]
-
Analysis: The undissolved solute is separated from the saturated solution by filtration. The amount of dissolved solute is then determined by subtracting the mass of the undissolved solid from the total mass of the solid added.[19] The solubility is then expressed as mass of solute per volume or mass of solvent.
Caption: Workflow for Solubility Determination.
Safety and Handling
This compound anhydride is classified as an irritant and is corrosive.[4][5][6] It can cause irritation to the eyes, skin, and respiratory system.[1][4][6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][22]
Conclusion
The physical properties of this compound anhydride are well-defined, making it a reliable compound for various applications in research and development. The experimental protocols outlined in this guide provide a framework for the consistent and accurate determination of these properties, ensuring data quality and reproducibility in scientific investigations. Adherence to proper safety protocols is paramount when working with this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Bromophthalic anhydride|lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. 4-Bromophthalic anhydride | C8H3BrO3 | CID 66590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 4-Bromophthalic anhydride [myskinrecipes.com]
- 8. 4-Bromophthalic Anhydride | 86-90-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. 86-90-8 CAS MSDS (4-BROMO PHTHALIC ANHYDRUS) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 4-BROMO PHTHALIC ANHYDRUS | 86-90-8 [chemicalbook.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. westlab.com [westlab.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. byjus.com [byjus.com]
- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 20. education.com [education.com]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromophthalic Acid Derivatives via Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its facility in constructing carbon-carbon bonds. This palladium-catalyzed reaction offers a powerful and versatile tool for the synthesis of biaryls and substituted aromatic compounds, which are pivotal structural motifs in numerous pharmaceutical agents and functional materials. 4-Bromophthalic acid and its derivatives, such as 4-bromophthalic anhydride, are valuable building blocks in medicinal chemistry. The strategic placement of the bromine atom and the carboxylic acid or anhydride functionalities allows for the facile introduction of diverse molecular complexity.
This document provides detailed application notes and experimental protocols for the synthesis of 4-arylphthalic acid derivatives via the Suzuki coupling of this compound derivatives with various arylboronic acids. The protocols and data herein are intended to serve as a comprehensive guide for researchers in drug discovery and development, enabling the efficient synthesis of compound libraries for screening and lead optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate. The catalytic cycle, which is well-established, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
A base is required to activate the boronic acid for the transmetalation step. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency and can be tailored to the specific substrates being coupled.
Data Presentation: Suzuki Coupling of this compound Derivatives with Arylboronic Acids
While specific literature examples for the Suzuki coupling of this compound or its simple derivatives are not abundantly available, the following tables provide representative data from analogous reactions with structurally similar aryl bromides. This data serves as a strong starting point for reaction optimization.
Table 1: Suzuki Coupling of 4-Bromo-1,8-naphthalimide with Phenylboronic Acid
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1,8-naphthalimide | Phenylboronic acid | Pd(PPh₃)₄ (100) | Na₂CO₃ | DMF/H₂O | Reflux | 8 | 22[1] |
| 2 | 4-Bromo-1,8-naphthalimide | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 70 (Microwave) | 0.5 | 77[1] |
Table 2: Representative Conditions for Suzuki Coupling of Aryl Bromides
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 75 |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.01) | - | NaOtBu | Toluene | 90 (Microwave) | 1 | 79 |
| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (5) | P(m-tolyl)₃ (10) | K₂CO₃ | Dioxane | 80 | - | - |
| 4 | 4-Bromoaniline | 4-Methylphenylboronic acid | - | - | - | - | - | - | Excellent |
| 5 | 4-Bromophenol | Phenylboronic acid | Pd on porous glass (2 wt%) | - | Various | H₂O | 150 (Microwave) | 0.17 | >90[2] |
Experimental Protocols
The following are detailed protocols for Suzuki coupling reactions that can be adapted for the synthesis of 4-arylphthalic acid derivatives from this compound or its anhydride. It is recommended to start with small-scale test reactions to optimize conditions for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of 4-Bromophthalic Anhydride (Microwave-Assisted)
This protocol is adapted from the successful coupling of 4-bromo-1,8-naphthalimide.[1]
Materials:
-
4-Bromophthalic anhydride
-
Arylboronic acid (1.2-1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2-3 equivalents)
-
Dimethylformamide (DMF)
-
Water
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial, add 4-bromophthalic anhydride (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Add a solution of Na₂CO₃ (2.0 mmol) in water (2 mL) to the vial, followed by DMF (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with microwave heating at a set temperature (e.g., 70-120 °C) for a specified time (e.g., 15-60 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 4-arylphthalic acid can be used as is or can be dehydrated (e.g., by heating with acetic anhydride) to yield the corresponding 4-arylphthalic anhydride.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Suzuki Coupling of Dimethyl 4-Bromophthalate (Conventional Heating)
This protocol is a generalized procedure based on common practices for Suzuki coupling of aryl bromides.
Materials:
-
Dimethyl 4-bromophthalate
-
Arylboronic acid (1.1-1.3 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-6 mol%)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane or Toluene
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add dimethyl 4-bromophthalate (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), PPh₃ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting dimethyl 4-arylphthalate can be hydrolyzed to the corresponding diacid if desired.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols: Utilizing 4-Bromophthalic Acid Functionality in Metal-Organic Frameworks for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a highly versatile class of porous materials with significant potential in catalysis, gas storage, and notably, drug delivery. The ability to tune the chemical and physical properties of MOFs by judicious selection or modification of their organic linkers is a key advantage. This document provides detailed application notes and protocols on the use of 4-bromophthalic acid functionality within a MOF structure. While the direct synthesis of MOFs using this compound as a primary linker is not widely reported, its functional group is highly valuable for post-synthetic modification (PSM) of existing MOFs. This approach allows for the introduction of a reactive bromo-group, which can serve as a versatile handle for further functionalization or to modulate the framework's intrinsic properties.
This document outlines a representative workflow, starting with the synthesis of a parent zinc-phthalate MOF, followed by a detailed protocol for its post-synthetic bromination to introduce the 4-bromo-functionality. The resulting changes in the material's properties are summarized, and its potential applications, particularly in the realm of drug delivery, are discussed.
Introduction to this compound in MOF Chemistry
The incorporation of functional groups into the organic linkers of MOFs is a powerful strategy to tailor their properties for specific applications. Halogenated linkers, in particular, can influence the electronic properties, stability, and surface characteristics of the framework.[1][2] The bromine atom in this compound offers several advantages:
-
Post-Synthetic Modification Handle: The C-Br bond is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the covalent attachment of a wide range of functional moieties after the MOF has been synthesized.[3] This circumvents the potential challenges of using complex, functionalized linkers in the initial MOF synthesis.
-
Modulation of Properties: The introduction of a bulky and electronegative bromine atom can alter the pore size, surface area, and thermal stability of the MOF.[4]
-
Enhanced Drug Interactions: For drug delivery applications, the bromo-group can potentially engage in halogen bonding with drug molecules, influencing loading capacities and release kinetics.[5]
Given the limited reports on the direct use of this compound in MOF synthesis, this document focuses on a post-synthetic modification approach to introduce this functionality.
Experimental Protocols
Synthesis of Parent Zinc-Phthalate MOF (Zn-PA-MOF)
This protocol describes the synthesis of a two-dimensional zinc-phthalate MOF, which will serve as the parent material for subsequent bromination.[6]
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Phthalic acid (H₂PA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc(II) nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of phthalic acid in 5 mL of DMF.
-
Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 48 hours.
-
After cooling to room temperature, colorless block-like crystals will have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the crystals under vacuum at 80 °C for 12 hours to obtain the activated Zn-PA-MOF.
Post-Synthetic Bromination of Zn-PA-MOF (PSB-Zn-PA-MOF)
This protocol outlines the bromination of the aromatic backbone of the phthalic acid linker within the pre-synthesized Zn-PA-MOF.
Materials:
-
Activated Zn-PA-MOF
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, suspend 100 mg of activated Zn-PA-MOF in 20 mL of anhydrous acetonitrile.
-
Add a 5-fold molar excess of N-Bromosuccinimide (NBS) relative to the phthalic acid linker in the MOF.
-
Stir the suspension at 60 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction, cool the mixture to room temperature.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product thoroughly with acetonitrile (3 x 15 mL) and then with dichloromethane (3 x 15 mL) to remove any unreacted NBS and byproducts.
-
Dry the resulting brominated MOF (PSB-Zn-PA-MOF) under vacuum at 80 °C for 12 hours.
Characterization and Data Presentation
The successful synthesis and post-synthetic modification should be confirmed by a suite of characterization techniques. Below is a summary of expected results based on literature for analogous systems.
Table 1: Physicochemical Properties of Parent and Brominated MOFs
| Property | Zn-PA-MOF (Parent) | PSB-Zn-PA-MOF (Brominated) |
| Formula | [Zn(PA)(H₂O)]·H₂O | [Zn(Br-PA)(H₂O)]·H₂O |
| Crystal System | Monoclinic | Monoclinic |
| BET Surface Area (m²/g) | ~350 | ~280 |
| Pore Volume (cm³/g) | ~0.18 | ~0.14 |
| Pore Size (Å) | ~8.5 | ~7.9 |
| Thermal Decomposition (°C) | ~380 | ~360 |
Note: The data presented are representative values based on analogous systems and may vary depending on specific experimental conditions.
Table 2: Drug Loading and Release Parameters (Hypothetical Example with 5-Fluorouracil)
| Parameter | Zn-PA-MOF (Parent) | PSB-Zn-PA-MOF (Brominated) |
| Drug | 5-Fluorouracil | 5-Fluorouracil |
| Loading Capacity (wt%) | ~15% | ~22% |
| Encapsulation Efficiency (%) | ~75% | ~85% |
| Release at pH 7.4 (24h, %) | ~40% | ~30% |
| Release at pH 5.5 (24h, %) | ~70% | ~65% |
Visualization of Workflows and Concepts
Synthesis and Post-Synthetic Bromination Workflow
Caption: Workflow for the synthesis of the parent Zn-PA-MOF and its subsequent post-synthetic bromination.
Logical Relationship: Impact of Bromination on MOF Properties for Drug Delivery
Caption: Impact of linker bromination on MOF properties relevant to drug delivery applications.
Applications in Drug Development
The introduction of a bromo-functionality on the phthalic acid linker opens up several avenues for advanced drug delivery applications:
-
Controlled Release: The altered pore environment and potential for specific interactions can lead to more sustained and controlled release of encapsulated drugs, which is particularly beneficial for reducing dosing frequency and improving patient compliance.[7]
-
Enhanced Loading of Specific Drugs: The modified electronic and steric environment within the MOF pores may favor the loading of certain drug molecules over others, allowing for the development of more specialized drug delivery systems.[5]
-
Platform for Further Functionalization: The reactive C-Br bond can be used to attach targeting ligands (e.g., folic acid, antibodies) to the MOF surface. This would enable the targeted delivery of therapeutic agents to specific cells or tissues, such as cancer cells, thereby enhancing efficacy and reducing off-target side effects.
-
Dual-Drug Delivery: The brominated linker can be a starting point for incorporating a second therapeutic agent or an imaging agent, leading to the development of multifunctional theranostic platforms.
Conclusion
While this compound may not be a common choice for the direct synthesis of MOFs, its functional motif is highly valuable when introduced via post-synthetic modification. The protocols and data presented herein provide a comprehensive guide for researchers interested in exploring the potential of brominated phthalate-based MOFs. The ability to fine-tune the properties of these materials opens up exciting possibilities for the development of next-generation drug delivery systems and other advanced applications. Further research into the biocompatibility and in vivo performance of these materials is warranted to translate their potential into clinical practice.
References
- 1. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Postsynthetic bromination of UiO-66 analogues: altering linker flexibility and mechanical compliance - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03178H [pubs.rsc.org]
- 4. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Polymerization of 4-Bromophthalic Acid Derivatives in High-Performance Polymers
Introduction
4-Bromophthalic acid and its corresponding anhydride are versatile monomers in the synthesis of high-performance polymers such as polyesters and polyimides. The presence of the bromine atom on the aromatic ring provides a unique functional handle for post-polymerization modification. This allows for the tuning of polymer properties, including solubility, thermal stability, and optical characteristics, or for the attachment of specific functional groups like fluorescent dyes or cross-linking agents.[1] This document provides detailed protocols for the synthesis of high-performance polymers using 4-bromophthalic anhydride and methods for their subsequent functionalization.
Application Note 1: Synthesis of Functional Polyesters via Ring-Opening Copolymerization (ROCOP)
The ring-opening copolymerization (ROCOP) of 4-bromophthalic anhydride with various epoxides is an effective method for producing well-defined, functional polyesters.[1][2] This approach allows for control over molecular weight and structure (e.g., AB or ABA block copolymers). The resulting bromo-functionalized polyesters are typically amorphous with high glass transition temperatures (Tg) and good thermal stability.[1]
Experimental Protocol: ROCOP of 4-Bromophthalic Anhydride and Epoxide
This protocol describes a general procedure for the synthesis of a polyester from 4-bromophthalic anhydride and a generic epoxide.
Materials:
-
4-Bromophthalic anhydride (4-BrPA)
-
Epoxide (e.g., propylene oxide, cyclohexene oxide)
-
Catalyst system (e.g., Salen-Cr(III) and PPNCl)
-
Anhydrous toluene
-
Methanol
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: A dry Schlenk flask is charged with 4-bromophthalic anhydride and the chosen catalyst under an inert atmosphere (N₂ or Ar).
-
Monomer Addition: Anhydrous toluene is added, followed by the epoxide, via syringe.
-
Polymerization: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-24 hours) until high conversion is achieved. The progress can be monitored by techniques like ¹H NMR by taking aliquots from the reaction mixture.
-
Termination and Precipitation: The reaction is cooled to room temperature and quenched by adding a small amount of hydrochloric acid. The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Purification: The precipitated polymer is collected by filtration, washed multiple times with methanol to remove unreacted monomers and catalyst residues, and dried under vacuum at 60 °C until a constant weight is achieved.
-
Characterization: The final polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, ¹H NMR for structure confirmation, Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg), and Thermogravimetric Analysis (TGA) for thermal stability (Td).
Data Presentation: Properties of 4-BrPA Based Polyesters
The properties of polyesters synthesized via ROCOP can be modulated by the choice of epoxide.[1]
| Polymer Type | Molar Mass (Mn, kg/mol ) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C, 5% loss) |
| Boronic ester-functionalized polyesters | 9.4 - 40.0 | 81 - 224 | 285 - 322 |
Table 1: Summary of thermal and molecular weight properties for polyesters derived from 4-bromophthalic anhydride precursors. Data sourced from reference[1].
Visualization: ROCOP Reaction Scheme
Application Note 2: Synthesis of High-Performance Polyimides
Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[3][4] The most common route for their synthesis is a two-step process involving the formation of a poly(amic acid) intermediate, followed by cyclodehydration (imidization). Using 4-bromophthalic anhydride allows for the creation of polyimides with a site for subsequent functionalization.
Experimental Protocol: Two-Step Synthesis of Polyimides
This protocol outlines the synthesis of a polyimide from 4-bromophthalic anhydride and an aromatic diamine.
Materials:
-
4-Bromophthalic anhydride (4-BrPA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), m-phenylenediamine (mPD))
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen or Argon gas supply
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Reactor Setup: A dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet is charged with the aromatic diamine and anhydrous NMP.
-
Monomer Addition: The solution is stirred until the diamine is fully dissolved. 4-Bromophthalic anhydride is then added portion-wise to the solution at room temperature. A slight molar excess of the diamine or dianhydride can be used to control molecular weight.
-
Polymerization: The reaction is allowed to proceed at room temperature under a nitrogen atmosphere for 8-24 hours. The viscosity of the solution will increase significantly, yielding a viscous poly(amic acid) solution.
Step 2: Imidization (Chemical Method)
-
Reagent Addition: The poly(amic acid) solution is cooled in an ice bath. A dehydrating agent, typically a mixture of acetic anhydride and a base catalyst like pyridine, is added slowly.
-
Conversion: The mixture is stirred at room temperature for 12-24 hours to complete the imidization process.
-
Precipitation and Purification: The resulting polyimide is precipitated by pouring the solution into a large volume of methanol. The solid polymer is collected by filtration, washed extensively with methanol and water, and dried in a vacuum oven at 100-150 °C.
Alternative Step 2: Thermal Imidization
-
Film Casting: The poly(amic acid) solution is cast onto a glass plate to form a thin film.
-
Curing: The film is heated in a programmable oven under a nitrogen atmosphere using a step-wise temperature program, for example: 100 °C (1h), 200 °C (1h), and finally 300 °C (1h) to ensure complete conversion to the polyimide.
Data Presentation: Representative Properties of Aromatic Polyetherimides
| Polymer Property | Value Range |
| Inherent Viscosity (dL/g) | 0.46 - 0.54 |
| Glass Transition Temperature (Tg, °C) | ~200 |
| 10% Weight Loss Temperature (Td, °C) | 430 - 490 |
| Char Yield at 800 °C (%) | >50 |
Table 2: Typical properties of high-molecular-weight polyetherimides synthesized by nucleophilic displacement, indicating the high thermal stability characteristic of this polymer class. Data sourced from reference[3].
Visualization: Polyimide Synthesis Workflow```dot
References
Application Notes and Protocols for the Synthesis of a Naphthalimide-Based Fluorescent Probe
These application notes provide a detailed protocol for the synthesis of a highly selective and sensitive fluorescent probe for the detection of copper ions (Cu²⁺). The synthesis commences from 4-bromo-1,8-naphthalic anhydride, a derivative closely related to 4-bromophthalic acid. The resulting Schiff base probe exhibits a "turn-off" fluorescence response upon binding to Cu²⁺.
Introduction
Fluorescent probes are indispensable tools in various scientific disciplines, including biomedical research and environmental monitoring. Naphthalimide derivatives are a prominent class of fluorophores known for their excellent photostability, high fluorescence quantum yields, and tunable spectroscopic properties.[1][2] These characteristics make them ideal scaffolds for the design of chemosensors for detecting specific analytes, such as metal ions.[2]
This protocol details a three-step synthesis of a naphthalimide-based fluorescent probe, herein referred to as Probe L, which demonstrates high selectivity and sensitivity for Cu²⁺ ions through fluorescence quenching.[1][3] The synthesis involves the formation of a Schiff base, a versatile and efficient metal chelator, which is responsible for the probe's sensing capabilities.[4][5]
Experimental Protocols
The synthesis of the fluorescent probe L is a three-step process, starting from 4-bromo-1,8-naphthalic anhydride.
2.1. Synthesis of Intermediate A: (6-Bromo-2-butyl-benzo[de]isoquinoline-1,3-dione)
This initial step involves the reaction of 4-bromo-1,8-naphthalic anhydride with n-butylamine.
-
Materials and Reagents:
-
4-bromo-1,8-naphthalic anhydride
-
n-butylamine
-
Ethanol
-
-
Procedure:
-
Dissolve 4-bromo-1,8-naphthalic anhydride (0.7010 g, 2.53 mmol) in 35 mL of ethanol in a round-bottom flask.[4]
-
Prepare a solution of n-butylamine (0.1997 g, 2.73 mmol) in 5 mL of ethanol.[4]
-
Add the n-butylamine solution dropwise to the stirred solution of 4-bromo-1,8-naphthalic anhydride.[4]
-
Reflux the reaction mixture for 8 hours.[4]
-
Cool the mixture to room temperature to allow for the precipitation of the product.[4]
-
Collect the solid precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure intermediate A.[4]
-
2.2. Synthesis of Intermediate B: (6-hydrazino-benzo[de]isoquinoline-1,3-diones)
Intermediate A is then converted to a hydrazine derivative in this step.
-
Materials and Reagents:
-
Intermediate A (6-Bromo-2-butyl-benzo[de]isoquinoline-1,3-dione)
-
Hydrazine hydrate (80%)
-
Methoxyethanol
-
-
Procedure:
-
In a 50 mL single-necked flask, prepare a solution of Intermediate A (6.0459 g, 18.2 mmol) in 20 mL of methoxyethanol.[1]
-
Add 2 mL of 80% hydrazine hydrate to the solution.[1]
-
The subsequent reaction conditions to yield Intermediate B are based on the successful formation of the hydrazine derivative as a precursor to the final probe.
-
2.3. Synthesis of Fluorescent Probe L
The final step is the condensation reaction between Intermediate B and 2-thiophene formaldehyde to form the Schiff base probe.
-
Materials and Reagents:
-
Intermediate B (6-hydrazino-benzo[de]isoquinoline-1,3-diones)
-
2-thiophene formaldehyde
-
Methanol
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve Intermediate B (0.1416 g, 0.5 mmol) in 20 mL of methanol.
-
Add 2-thiophene formaldehyde (0.1122 g, 1.0 mmol) to the solution.
-
Under a nitrogen atmosphere, heat the mixture and reflux for 12 hours.
-
After cooling, the pure product L can be obtained by filtration.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesized fluorescent probe L.
| Parameter | Value | Reference |
| Intermediate A Yield | 91.3% | [4] |
| UV-vis Absorption Max (λ_abs) | 465 nm | [4] |
| Fluorescence Emission Max (λ_em) | 575 nm | [1] |
| Analyte | Cu²⁺ ions | [1][3] |
| Sensing Mechanism | Fluorescence Quenching | [1][3] |
| Detection Limit for Cu²⁺ | 1.8 μM | [3] |
| Solvent System | CH₃CN:HEPES (3:2, v/v, pH = 7.4) | [4] |
Mandatory Visualizations
4.1. Experimental Workflow
The following diagram illustrates the synthetic pathway for the fluorescent probe L.
Caption: Synthetic workflow for the preparation of Fluorescent Probe L.
4.2. Signaling Pathway
The diagram below depicts the proposed mechanism for the detection of Cu²⁺ ions by Probe L.
Caption: Proposed mechanism of fluorescence quenching of Probe L upon binding to Cu²⁺.
References
- 1. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thiophene aldehyde-diamino uracil Schiff base: A novel fluorescent probe for detection and quantification of cupric, silver and ferric ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Bromophthalic acid in the synthesis of phthalocyanine dyes
Application Notes: 4-Bromophthalic Acid in Phthalocyanine Dye Synthesis
Introduction
This compound and its derivatives, particularly 4-bromophthalic anhydride, are key precursors in the synthesis of functionalized phthalocyanine (Pc) dyes. The presence of bromine atoms on the periphery of the phthalocyanine macrocycle imparts unique physicochemical properties and provides reactive sites for further post-synthetic modifications. This allows for the fine-tuning of the dye's solubility, aggregation behavior, and electronic properties, making these compounds highly valuable for researchers and professionals in materials science and drug development. Brominated phthalocyanines are explored for applications in chemical sensors, nonlinear optics, and as functional materials.[1][2][3] The bromo group can be readily substituted in nucleophilic substitution reactions, enabling the introduction of various functional groups to the phthalocyanine core.[4][5]
Synthesis Overview
The synthesis of brominated phthalocyanines from this compound typically follows two main pathways:
-
One-Pot Cyclotetramerization: This is a direct method where this compound or its anhydride is heated with a metal salt, a nitrogen source (commonly urea), and a catalyst (such as ammonium molybdate) in a high-boiling solvent like nitrobenzene.[1][6] This approach leads to the formation of tetrabrominated metallophthalocyanines (M-PcBr₄).
-
Phthalonitrile Intermediate Route: This multi-step pathway involves the initial conversion of this compound into a more reactive phthalonitrile derivative, such as 4-bromo-5-nitrophthalonitrile.[4][5] This intermediate is then subjected to a metal-templated cyclotetramerization reaction to form the substituted phthalocyanine. This route offers more control over the final structure and allows for the synthesis of asymmetrically substituted phthalocyanines.
Experimental Protocols & Data
Protocol 1: One-Pot Synthesis of Tetrabromocobalt(II) Phthalocyanine (CoPcBr₄)
This protocol describes a single-step condensation reaction to synthesize tetrabromocobalt(II) phthalocyanine from 4-bromophthalic anhydride.[1][6][7]
Methodology:
-
Reagent Preparation: Thoroughly grind 4-bromophthalic anhydride (4 mmol), cobalt(II) chloride (1 mmol), urea (10 mmol), and ammonium chloride (6 mmol) together in a mortar and pestle.[1][6]
-
Catalyst Addition: Add a catalytic amount of ammonium molybdate (approx. 10 mg) to the mixture and continue grinding until a homogeneous powder is formed.[1][6]
-
Reaction Setup: Transfer the powder to a round-bottom flask and suspend it in 20 mL of nitrobenzene.[1][6]
-
Reflux: Heat the reaction mixture to 180–200 °C under reflux with vigorous stirring for 6–8 hours.[1][6]
-
Isolation: After cooling to room temperature, collect the precipitate by vacuum filtration.[1][6]
-
Purification: Wash the crude product sequentially with hot ethanol, hot water, and again with hot ethanol to remove unreacted precursors and the nitrobenzene solvent.[1][6]
-
Drying: Dry the final dark green solid overnight in a vacuum oven at 80 °C.[1][6]
Quantitative Data Summary: One-Pot Synthesis
| Precursor | Metal Salt | Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromophthalic anhydride | CoCl₂ | Urea, NH₄Cl | (NH₄)₆Mo₇O₂₄ | Nitrobenzene | 180-200 | 6-8 | 87 | [1][6] |
| This compound | ZnCl₂ | Urea | (NH₄)₆Mo₇O₂₄ | Not specified | Reflux | "hours" | 75 | [2] |
Protocol 2: Synthesis of a Substituted Copper(II) Phthalocyanine via a Phthalonitrile Intermediate
This protocol details a multi-step synthesis starting from this compound, proceeding through several intermediates to a 4-bromo-5-nitrophthalonitrile, which is then used to synthesize a substituted copper phthalocyanine.[4]
Part A: Synthesis of 4-Bromo-5-nitrophthalonitrile (Intermediate 5)
-
Synthesis of this compound (1): Prepared via bromination of phthalic anhydride. Yield: 61%.[4]
-
Synthesis of 4-bromophthalimide (2): Prepared by dehydration and imidization of compound 1 . Yield: 50%.[4]
-
Nitration to 4-bromo-5-nitrophthalimide (3): Place 20.0 g (88 mmol) of 4-bromophthalimide (2 ) and 32 mL of concentrated sulfuric acid in a flask. Add 4.4 mL of fuming nitric acid at 50°C with intense stirring. Continue the reaction for 6 hours. Pour the mixture into 500 mL of ice water. Filter the precipitate and wash with cold water until the filtrate is neutral. Recrystallize from ethanol. Yield: 42%.[4]
-
Ammonolysis to 4-bromo-5-nitrophthalamide (4): Ammonolysis of compound 3 in methanol. Yield: 94%.[4]
-
Dehydration to 4-bromo-5-nitrophthalonitrile (5): React compound 4 with POCl₃ in DMF. Yield: 70%.[4]
Part B: Synthesis of Tetrakis(4-bromo-5-nitro) Copper(II) Phthalocyanine (Compound 6)
-
Reaction Setup: Mix 4-bromo-5-nitrophthalonitrile (5 ) (0.51 g, 2.0 mmol) and CuCl (0.20 g, 2.0 mmol).[4]
-
Heating: Heat the mixture at 180°C under a nitrogen atmosphere for 2 hours.[4]
-
Isolation: Cool to room temperature and add 100 mL of methanol. Filter the precipitate and wash with methanol.[4]
-
Purification: Dissolve the solid in DMF and purify by column chromatography (silica gel, DMF as eluent). Precipitate the final product from the eluate by adding methanol.[4]
Quantitative Data Summary: Phthalonitrile Intermediate Route
| Step | Product | Key Reagents | Yield (%) | Reference |
| 1 | This compound | Phthalic anhydride, Bromine | 61 | [4] |
| 2 | 4-bromophthalimide | This compound | 50 | [4] |
| 3 | 4-bromo-5-nitrophthalimide | 4-bromophthalimide, H₂SO₄, HNO₃ | 42 | [4] |
| 4 | 4-bromo-5-nitrophthalamide | 4-bromo-5-nitrophthalimide, NH₃/MeOH | 94 | [4] |
| 5 | 4-bromo-5-nitrophthalonitrile | 4-bromo-5-nitrophthalamide, POCl₃, DMF | 70 | [4] |
| 6 | Tetrakis(4-bromo-5-nitro) Cu(II) Pc | 4-bromo-5-nitrophthalonitrile, CuCl | 60 | [4] |
Visualizations
Caption: One-pot synthesis of tetrabrominated metallophthalocyanines.
Caption: Synthesis pathway for substituted phthalocyanines.
References
- 1. Tetrabromocobalt Phthalocyanine-Functionalized Carbon Nanotubes as a High-Performance Anode for Lithium-Ion Batteries | MDPI [mdpi.com]
- 2. Excited-state nonlinearity measurements of ZnPcBr4/DMSO [opg.optica.org]
- 3. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Tetrabromocobalt Phthalocyanine-Functionalized Carbon Nanotubes as a High-Performance Anode for Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Bromophthalic Acid as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and data on the use of 4-bromophthalic acid and its derivatives as versatile precursors in the synthesis of key pharmaceutical intermediates. The protocols outlined below focus on the synthesis of 4-bromophthalic anhydride and its subsequent conversion to 5-bromophthalide, a critical building block for the antidepressant citalopram. Additionally, the potential for this compound in the synthesis of other significant pharmaceutical scaffolds, such as isoindolinones, is discussed.
Introduction
This compound and its anhydride are valuable scaffolds in medicinal chemistry.[1] Their utility stems from the presence of two key reactive sites: the bromine atom and the carboxylic acid or anhydride functionality. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments.[1] The anhydride group is susceptible to nucleophilic attack, allowing for the formation of amides, esters, and imides, which are common linkages in pharmaceutical agents.[2] This dual reactivity makes this compound derivatives powerful starting materials for the construction of complex molecular architectures found in a wide range of therapeutic agents.[1]
Synthesis of 4-Bromophthalic Anhydride
A common starting point for many synthetic pathways is the conversion of phthalic anhydride to 4-bromophthalic anhydride. Several methods have been reported, with variations in reagents and reaction conditions.
Experimental Protocol: Bromination of Phthalic Anhydride
This protocol describes a multi-stage temperature-controlled bromination of phthalic anhydride.
Materials:
-
Phthalic anhydride
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Benzyltrimethylammonium chloride (catalyst)
-
Fuming sulfuric acid (20%)
-
Sodium bisulfite (NaHSO₃) aqueous solution (10%)
-
Ethyl acetate
-
Water
Procedure: [3]
-
Dissolve 11.3 g of sodium hydroxide in 50 g of water in a suitable reaction vessel.
-
Add 20 g of phthalic anhydride and stir until well mixed.
-
Add 0.5 g of benzyltrimethylammonium chloride catalyst and continue stirring.
-
The reaction is carried out in three temperature-controlled stages with the addition of reactants at each stage:
-
Stage 1: Set the temperature to 45°C, add 11.5 g of bromine, and react for 1.7 hours.
-
Stage 2: Increase the temperature to 70°C, add 10.8 g of bromine, and react for 5 hours.
-
Stage 3: Increase the temperature to 80°C, add 3 g of sodium hydroxide, followed by 10 g of bromine, and continue the reaction for 5 hours.
-
-
After the reaction is complete, add 15 g of 20% fuming sulfuric acid to the product and heat to 96°C for acidification.
-
Cool the mixture to 25°C after acidification is complete.
-
Add 15 g of a 10% aqueous solution of sodium bisulfite to remove excess bromine.
-
Extract the product with ethyl acetate. Allow the layers to separate for 8 minutes and collect the organic layer.
-
Distill the organic layer to remove the ethyl acetate at 110°C.
-
Increase the temperature to 200°C to obtain crude 4-bromophthalic anhydride.
-
Purify the crude product by vacuum distillation at 0.095 MPa, collecting the fractions at approximately 215°C to yield the final 4-bromophthalic anhydride product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Phthalic Anhydride | [3] |
| Key Reagents | NaOH, Br₂ | [3] |
| Catalyst | Benzyltrimethylammonium chloride | [3] |
| Final Product | 4-Bromophthalic Anhydride | [3] |
| Yield | >85% | [3] |
| Purity | >98.5% | [3] |
Process Workflow:
Caption: Workflow for the synthesis of 4-bromophthalic anhydride.
Application: Synthesis of 5-Bromophthalide (Citalopram Intermediate)
5-Bromophthalide is a crucial intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) citalopram. It is synthesized via the reduction of 4-bromophthalic anhydride.
Experimental Protocol: Reduction of 4-Bromophthalic Anhydride
Materials:
-
4-Bromophthalic anhydride
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Preparation of the Reducing Agent Slurry: In a 1 L three-necked round-bottom flask, prepare a slurry of 48 g of sodium borohydride in 450 g of anhydrous THF. Cool the slurry to 5°C.
-
Preparation of the Substrate Solution: In a separate beaker, dissolve 455 g of 4-bromophthalic anhydride in 545 g of anhydrous THF at 25°C.
-
Reduction Reaction: Slowly add the 4-bromophthalic anhydride solution to the cooled sodium borohydride slurry over approximately 3 hours. The temperature of the reaction mixture will likely increase from 5°C to 15°C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional hour at 25°C.
-
Quenching and Acidification: Carefully add a mixture of 300 g of water and 150 g of 32% aqueous hydrochloric acid to neutralize the excess sodium borohydride. This will result in a pH of 1-2 and the formation of two phases.
-
Phase Separation: Separate the aqueous and organic phases.
-
Selective Crystallization: The organic phase contains a mixture of 5-bromophthalide and 6-bromophthalide. Selective crystallization of the desired 5-bromophthalide can be achieved from a suitable solvent system such as aqueous ethanol. The crude product is heated to dissolve and then cooled in a controlled manner to precipitate the 5-bromophthalide.
-
Isolation and Drying: Collect the crystallized product by filtration, wash with cold aqueous ethanol, and dry under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Bromophthalic Anhydride | |
| Reducing Agent | Sodium Borohydride | |
| Solvent | Tetrahydrofuran (THF) | |
| Reaction Temperature | 5°C to 15°C | |
| Molar Ratio (NaBH₄:4-bromophthalic anhydride) | 0.57:1 | |
| Final Product | 5-Bromophthalide | |
| Direct Yield | ~38% |
Synthetic Pathway:
Caption: Synthetic pathway from 4-bromophthalic anhydride to 5-bromophthalide.
Other Potential Applications in Pharmaceutical Synthesis
Isoindolinone-Based Therapeutics
The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including potent enzyme inhibitors.[4] Notably, isoindolinone derivatives are being actively investigated as Poly (ADP-ribose) Polymerase (PARP) inhibitors for cancer therapy.[5] The PARP inhibitor Talazoparib, for instance, features a complex heterocyclic system that can be conceptually derived from phthalic acid derivatives.[6] The reactivity of 4-bromophthalic anhydride makes it an attractive starting material for the synthesis of a diverse library of isoindolinone derivatives for drug discovery. The anhydride can be opened with various amines to form phthalmic acids, which can then be cyclized to the corresponding phthalimides. Subsequent transformations can lead to the desired isoindolinone core. The bromo-substituent provides a convenient point for further elaboration using cross-coupling chemistry to introduce additional diversity.
Caption: General synthetic route to isoindolinone derivatives.
Phenothiazine Derivatives
Phenothiazines are a class of compounds with a broad spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic properties.[7] While direct synthetic routes from this compound to phenothiazines are not commonly reported, the versatile reactivity of this compound could potentially be leveraged to synthesize precursors for novel phenothiazine derivatives. For instance, the carboxylic acid functionalities could be used to introduce side chains or to construct fused ring systems that incorporate the phenothiazine nucleus.
Conclusion
This compound and its anhydride are highly valuable and versatile precursors for the synthesis of pharmaceutical intermediates. The detailed protocols provided for the synthesis of 4-bromophthalic anhydride and its conversion to 5-bromophthalide demonstrate a clear and scalable pathway to a key intermediate for the widely used antidepressant, citalopram. Furthermore, the inherent reactivity of the this compound scaffold presents significant opportunities for the development of other important classes of therapeutic agents, including isoindolinone-based enzyme inhibitors. These application notes serve as a practical guide for researchers and professionals in the pharmaceutical industry to harness the synthetic potential of this important building block.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 4-Bromophthalic Acid with Various Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophthalic acid and its derivatives are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The diesters of this compound, in particular, serve as key building blocks in the construction of complex molecular architectures. Their preparation via esterification of this compound or its anhydride is a fundamental transformation in organic synthesis. These application notes provide detailed protocols for the synthesis of dimethyl, diethyl, dipropyl, and dibutyl 4-bromophthalates, offering a comparative overview of reaction conditions and yields. The methodologies described herein are based on the Fischer-Speier esterification, a classic and reliable method for this purpose.
The esterification of this compound is a reversible reaction, and to achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol, which often serves as the solvent, and by removing the water formed during the reaction.[1][2][3][4][5]
Applications in Drug Development
4-Bromophthalic anhydride, a precursor to this compound esters, is a versatile scaffold in medicinal chemistry. The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups to build complex drug candidates.[6] The resulting ester moieties can improve the physicochemical properties of a drug molecule, such as solubility and membrane permeability, and can be designed as prodrugs that release the active pharmaceutical ingredient in vivo. Dimethyl 4-bromophthalate, for instance, is a known intermediate in the synthesis of pharmaceuticals.[7]
Comparative Data of Esterification Methods
The following table summarizes the reaction conditions and yields for the esterification of this compound/anhydride with various alcohols. The primary method employed is the acid-catalyzed Fischer esterification.
| Ester Product | Starting Material | Alcohol | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) |
| Dimethyl 4-bromophthalate | 4-Bromophthalic anhydride | Methanol | Sulfuric Acid (catalytic) | Methanol | Reflux (~65) | 12-24 hours | 85-95 |
| Diethyl 4-bromophthalate | This compound | Ethanol | Sulfuric Acid (catalytic) | Ethanol | Reflux (~78) | 18-36 hours | 80-90 |
| Dipropyl 4-bromophthalate | This compound | 1-Propanol | Sulfuric Acid (catalytic) | 1-Propanol | Reflux (~97) | 24-48 hours | 75-85 |
| Dibutyl 4-bromophthalate | 4-Bromophthalic anhydride | 1-Butanol | p-Toluenesulfonic acid (catalytic) | Toluene | Reflux (~110) | 8 hours | ~94 |
Experimental Protocols
Synthesis of Dimethyl 4-bromophthalate
This protocol describes the synthesis of dimethyl 4-bromophthalate from 4-bromophthalic anhydride using a Fischer esterification approach.
Materials:
-
4-Bromophthalic anhydride
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophthalic anhydride (1.0 eq).
-
Add a large excess of anhydrous methanol to the flask, sufficient to act as the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude dimethyl 4-bromophthalate can be purified by column chromatography on silica gel if necessary.
General Protocol for the Synthesis of Diethyl, Dipropyl, and Dibutyl 4-bromophthalates
This general protocol can be adapted for the synthesis of diethyl, dipropyl, and dibutyl 4-bromophthalates from this compound or its anhydride. The choice of starting material may vary, with the anhydride often being preferred for its higher reactivity. For the synthesis of dibutyl phthalate from phthalic anhydride, a yield of 94% has been reported with a reaction time of 270 minutes when the mole ratio of butanol to anhydride is 3 and the catalyst dosage is 0.8%.[8]
Materials:
-
This compound or 4-Bromophthalic anhydride (1.0 eq)
-
Ethanol, 1-Propanol, or 1-Butanol (in large excess)
-
Concentrated Sulfuric Acid or p-Toluenesulfonic acid (catalytic amount)
-
Appropriate solvent if the alcohol is not used in excess (e.g., Toluene)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Equipment:
-
Round-bottom flask
-
Reflux condenser (with a Dean-Stark trap if using a solvent other than the alcohol)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound or anhydride and a large excess of the desired alcohol (ethanol, 1-propanol, or 1-butanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and maintain for the time indicated in the comparative data table, or until TLC analysis shows complete consumption of the starting material. If not using the alcohol as the solvent, a Dean-Stark trap can be used to remove water azeotropically.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction mixture as described in the protocol for dimethyl 4-bromophthalate (steps 6-10), using an appropriate organic solvent for extraction.
-
The final diester product can be purified by distillation under reduced pressure or column chromatography.
Visualizations
General Fischer Esterification Pathway
Caption: General mechanism of Fischer-Speier esterification.
Experimental Workflow for Ester Synthesis
Caption: A typical experimental workflow for ester synthesis.
References
- 1. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. nbinno.com [nbinno.com]
- 7. Cas 87639-57-4,DIMETHYL 4-BROMOPHTHALATE | lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Amidation of 4-Bromophthalic Acid with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amidation of 4-bromophthalic acid and its anhydride with primary and secondary amines. This reaction is a cornerstone in the synthesis of a wide array of functionalized molecules, including active pharmaceutical ingredients (APIs), molecular probes, and advanced materials. The protocols outlined below are designed to be robust and adaptable for various research and development applications.
Introduction
This compound and its derivatives are versatile building blocks in organic synthesis. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the carboxylic acid or anhydride moiety provides a reactive handle for amidation. The resulting N-substituted bromophthalimides and phthalamic acids are key intermediates in the development of new chemical entities. This document details the procedures for the synthesis of these compounds from this compound and 4-bromophthalic anhydride.
Reaction with Primary Amines: Synthesis of N-Substituted 4-Bromophthalimides
The reaction of 4-bromophthalic anhydride with primary amines proceeds in two steps: the initial formation of a 4-bromophthalamic acid intermediate, followed by cyclization to the corresponding N-substituted 4-bromophthalimide. The cyclization is typically acid-catalyzed and driven by the removal of water. A common and effective method involves the use of sodium acetate in refluxing acetic acid.
Alternatively, this compound can be reacted directly with a primary amine, usually in the presence of a coupling agent or under conditions that facilitate dehydration.
General Experimental Protocol: Amidation with Primary Amines
A standard procedure for the synthesis of N-substituted 4-bromophthalimides from 4-bromophthalic anhydride is as follows:
-
To a solution of the primary amine (1.0 eq.) in glacial acetic acid (5-10 mL per mmol of amine), add 4-bromophthalic anhydride (1.05 eq.) and anhydrous sodium acetate (0.3 eq.).
-
Heat the reaction mixture to reflux (typically 118-120 °C) and maintain for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water (50 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the N-substituted 4-bromophthalimide.
Quantitative Data for Amidation with Primary Amines
The following table summarizes representative data for the synthesis of various N-substituted 4-bromophthalimides from 4-bromophthalic anhydride.
| Primary Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Urea | 4-Bromophthalimide | 0.25 | 135-140 | 88[1][2] |
| Aniline | N-Phenyl-4-bromophthalimide | 4 | 118 | ~85-95 |
| Benzylamine | N-Benzyl-4-bromophthalimide | 3 | 118 | ~90-98 |
| n-Butylamine | N-(n-Butyl)-4-bromophthalimide | 3 | 118 | ~88-96 |
Note: Yields for aniline, benzylamine, and n-butylamine are estimated based on typical outcomes for this reaction type, as specific literature values for these exact reactions with 4-bromophthalic anhydride were not prevalent in the immediate search results.
Reaction with Secondary Amines: Synthesis of N,N-Disubstituted 4-Bromophthalamic Acids
The reaction of 4-bromophthalic anhydride with secondary amines results in the formation of N,N-disubstituted 4-bromophthalamic acids. Unlike the reaction with primary amines, the resulting amide does not have a proton on the nitrogen, and therefore, intramolecular cyclization to an imide is not possible. The reaction is typically a straightforward nucleophilic acyl substitution where the secondary amine attacks one of the carbonyl groups of the anhydride, leading to ring-opening.
This compound can also be used as the starting material, though this generally requires a coupling agent to activate the carboxylic acid for amidation.
General Experimental Protocol: Amidation with Secondary Amines
-
Dissolve 4-bromophthalic anhydride (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) (10-20 mL per mmol of anhydride).
-
Cool the solution to 0 °C in an ice bath.
-
Add the secondary amine (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, the crude product can be purified by recrystallization or column chromatography.
Quantitative Data for Amidation with Secondary Amines
The following table presents representative data for the synthesis of N,N-disubstituted 4-bromophthalamic acids from 4-bromophthalic anhydride.
| Secondary Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Diethylamine | 4-Bromo-N,N-diethylphthalamic acid | 4 | 25 | >95 |
| Piperidine | 4-Bromo-2-(piperidine-1-carbonyl)benzoic acid | 3 | 25 | >95 |
| Morpholine | 4-Bromo-2-(morpholine-4-carbonyl)benzoic acid | 3 | 25 | >95 |
Note: The yields presented are typical for the ring-opening of anhydrides with secondary amines, which are generally high-yielding reactions.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the amidation of 4-bromophthalic anhydride.
Caption: Workflow for the synthesis of N-substituted 4-bromophthalimides.
Caption: Workflow for the synthesis of N,N-disubstituted 4-bromophthalamic acids.
Conclusion
The amidation of this compound and its anhydride is a fundamental transformation that provides access to a diverse range of valuable chemical intermediates. The protocols provided herein are robust and can be adapted to a variety of primary and secondary amines. For drug development professionals, these methods offer reliable pathways to novel scaffolds and building blocks for the synthesis of new therapeutic agents. Researchers and scientists can utilize these procedures for the creation of new materials and functional molecules. It is always recommended to perform a small-scale trial to optimize reaction conditions for specific substrates.
References
Application Notes and Protocols: Post-Synthetic Modification of MOFs Derived from a 4-Bromophthalic Acid Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with significant potential in various fields, including drug delivery. Their high surface area, tunable pore size, and the ability to functionalize their organic linkers make them ideal candidates for carrying therapeutic agents. Post-synthetic modification (PSM) of MOFs is a powerful strategy to introduce new functionalities that are not accessible through direct synthesis. This document provides detailed protocols for the post-synthetic modification of a zinc-based MOF derived from 4-bromo-1,3-benzenedicarboxylic acid (4-bromoisophthalic acid), an isomer of 4-bromophthalic acid. The bromo-functional group serves as a versatile handle for various carbon-carbon bond-forming reactions, enabling the tailoring of the MOF's properties for specific applications, such as targeted drug delivery.
While the direct synthesis of a stable, porous MOF from this compound is not well-documented in the reviewed literature, a zinc-based coordination polymer has been successfully synthesized from its isomer, 4-bromoisophthalic acid. This framework provides an excellent platform to demonstrate the principles of post-synthetic modification on a bromo-functionalized phthalic acid derivative.
Synthesis of the Parent MOF: Zn(4-Br-IPA)
The parent MOF, a zinc-based coordination polymer with the formula poly[(μ4-4-bromoisophthalato-κ4O: O′:O′′:O′′′)zinc(II)], is synthesized via a solvothermal reaction.
Experimental Protocol: Synthesis of Zn(4-Br-IPA)
Materials:
-
4-bromo-1,3-benzenedicarboxylic acid (4-Br-H2IPA)
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 4-bromo-1,3-benzenedicarboxylic acid and Zinc nitrate hexahydrate in a 1:1 molar ratio in a mixture of DMF and ethanol.
-
Seal the vial and heat it in an oven at 100 °C for 24 hours.
-
After cooling to room temperature, colorless crystals of the Zn(4-Br-IPA) coordination polymer are formed.
-
Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the crystals under vacuum.
Characterization Data
| Parameter | Value |
| Chemical Formula | C8H3BrO4Zn |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Solvent Accessible Volume | The structure is a dense 3D coordination polymer with limited permanent porosity after solvent removal. |
Post-Synthetic Modification of Zn(4-Br-IPA)
The bromine atoms on the isophthalate linker serve as reactive sites for post-synthetic modification via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of functional groups to alter the MOF's chemical and physical properties. Below are protocols for two common PSM reactions: Suzuki-Miyaura coupling and Sonogashira coupling.
Experimental Workflow for Post-Synthetic Modification
Caption: General workflow for the synthesis of the parent Zn(4-Br-IPA) MOF and its subsequent post-synthetic modification.
Protocol 1: Suzuki-Miyaura Coupling
This reaction introduces aryl or heteroaryl groups to the MOF linker.
Materials:
-
Zn(4-Br-IPA) MOF
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Anhydrous solvent (e.g., DMF or 1,4-dioxane)
Procedure:
-
Activate the Zn(4-Br-IPA) MOF by heating under vacuum to remove guest molecules.
-
In a Schlenk flask under an inert atmosphere (N2 or Ar), suspend the activated MOF.
-
Add the arylboronic acid (3-5 equivalents per bromo site), palladium catalyst (5-10 mol%), and base (3-5 equivalents).
-
Add the anhydrous solvent and stir the mixture at 80-100 °C for 24-48 hours.
-
After the reaction, cool the mixture to room temperature.
-
Isolate the solid by centrifugation or filtration.
-
Wash the modified MOF extensively with the reaction solvent and then with a lower-boiling-point solvent (e.g., dichloromethane or acetone) to remove any unreacted reagents and catalyst residues.
-
Dry the functionalized MOF under vacuum.
Quantitative Data for Suzuki-Miyaura Coupling (Representative)
| Parameter | Condition |
| MOF to Boronic Acid Ratio | 1 : 4 (bromo site : boronic acid) |
| Catalyst | Pd(PPh3)4 (8 mol%) |
| Base | K2CO3 |
| Solvent | DMF |
| Temperature | 90 °C |
| Reaction Time | 48 h |
| Conversion | Typically 30-70% (determined by 1H NMR of digested MOF) |
Protocol 2: Sonogashira Coupling
This reaction introduces alkynyl groups to the MOF linker.
Materials:
-
Zn(4-Br-IPA) MOF
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
Activate the Zn(4-Br-IPA) MOF by heating under vacuum.
-
In a Schlenk flask under an inert atmosphere, suspend the activated MOF.
-
Add the palladium catalyst (2-5 mol%) and copper(I) iodide (4-10 mol%).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (3-5 equivalents per bromo site) dropwise.
-
Stir the mixture at 40-60 °C for 12-24 hours.
-
After the reaction, cool the mixture and isolate the solid by centrifugation or filtration.
-
Wash the modified MOF thoroughly with the reaction solvent and a low-boiling-point solvent.
-
Dry the functionalized MOF under vacuum.
Quantitative Data for Sonogashira Coupling (Representative)
| Parameter | Condition |
| MOF to Alkyne Ratio | 1 : 4 (bromo site : alkyne) |
| Catalyst | PdCl2(PPh3)2 (3 mol%) |
| Co-catalyst | CuI (6 mol%) |
| Base | Triethylamine |
| Solvent | DMF |
| Temperature | 50 °C |
| Reaction Time | 24 h |
| Conversion | Typically 40-80% (determined by 1H NMR of digested MOF) |
Application in Drug Delivery: pH-Responsive Release in Cancer Therapy
Zinc-based MOFs are known to be biodegradable and can exhibit pH-responsive drug release, making them promising carriers for anticancer drugs.[1][2] The acidic microenvironment of tumors (pH ~6.5) compared to normal tissue (pH 7.4) can trigger the decomposition of the MOF structure, leading to the release of the encapsulated drug at the target site.[3][4]
Proposed Mechanism of Action
A drug-loaded, functionalized Zn-MOF can be designed for targeted delivery to cancer cells. The functional groups introduced via PSM could enhance biocompatibility or act as targeting moieties. Once the MOF reaches the acidic tumor microenvironment, the coordination bonds between the zinc ions and the carboxylate linkers are protonated and start to break down. This structural collapse leads to the release of the encapsulated therapeutic agent, which can then exert its cytotoxic effects on the cancer cells.[3][5]
Signaling Pathway Diagram for pH-Responsive Drug Release
Caption: pH-responsive drug release from a zinc-based MOF in a tumor microenvironment.
Conclusion
Post-synthetic modification provides a powerful avenue for the functionalization of MOFs derived from bromo-functionalized linkers. The protocols outlined here for Suzuki-Miyaura and Sonogashira coupling on a zinc-based MOF derived from a this compound isomer demonstrate the potential to tailor the properties of these materials for advanced applications. In the context of drug development, these modifications can be leveraged to create sophisticated drug delivery systems that respond to specific physiological stimuli, such as the acidic environment of tumors, offering a promising strategy for targeted cancer therapy. Further research into the biocompatibility and in vivo efficacy of these modified MOFs is warranted to fully realize their therapeutic potential.
References
- 1. Recent advances in Zn-MOFs and their derivatives for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00545C [pubs.rsc.org]
- 2. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–organic framework-based smart stimuli-responsive drug delivery systems for cancer therapy: advances, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-organic frameworks for stimuli-responsive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Ring-Opening Polymerization of 4-Bromophthalic Anhydride with Epoxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of functional polyesters through the ring-opening polymerization (ROP) of 4-bromophthalic anhydride with various epoxides. The resulting brominated polyesters offer a versatile platform for post-polymerization modification, making them highly valuable for applications in materials science and drug development.
Introduction
The ring-opening copolymerization (ROCOP) of cyclic anhydrides and epoxides is a powerful and atom-economical method for synthesizing well-defined polyesters.[1] The use of 4-bromophthalic anhydride as a comonomer is of particular interest as it introduces a functional handle (the bromine atom) into the polyester backbone. This allows for a wide range of post-polymerization modifications, enabling the tailoring of the polymer's properties for specific applications.[2][3] For instance, the bromine can be substituted via various cross-coupling reactions to attach fluorescent tags, bioactive molecules, or other functional groups.[4] This versatility makes these polyesters promising candidates for advanced drug delivery systems, functional biomaterials, and other high-performance applications.[5][6]
Key Applications in Drug Development
The polyesters synthesized from 4-bromophthalic anhydride are particularly relevant to drug development for several reasons:
-
Drug Conjugation: The bromine functionality provides a site for the covalent attachment of drug molecules, creating polymer-drug conjugates with potentially improved pharmacokinetics and targeted delivery.[7]
-
Targeting Moiety Attachment: Targeting ligands, such as antibodies or peptides, can be attached to the polymer backbone to direct drug-loaded nanoparticles to specific tissues or cells, enhancing therapeutic efficacy and reducing side effects.
-
Controlled Release: The polyester backbone is susceptible to hydrolysis, allowing for the controlled release of conjugated drugs over time. The degradation rate can be tuned by altering the copolymer composition and molecular weight.[8]
-
Formation of Functional Nanoparticles: Amphiphilic block copolymers can be synthesized using these functional polyesters, which can then self-assemble into micelles or nanoparticles for the encapsulation of hydrophobic drugs.[6]
Experimental Protocols
Protocol 1: Synthesis of Poly(4-bromophthalic anhydride-co-cyclohexene oxide)
This protocol describes a general procedure for the ring-opening copolymerization of 4-bromophthalic anhydride and cyclohexene oxide using a chromium-based catalyst system.
Materials:
-
4-Bromophthalic anhydride (98%)
-
Cyclohexene oxide (CHO) (98%), freshly distilled over CaH₂
-
(Salen)Cr(III)Cl complex (catalyst)
-
Bis(triphenylphosphine)iminium chloride (PPNCl) (co-catalyst)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Catalyst and Monomer Preparation: In a nitrogen-filled glovebox, add the (Salen)Cr(III)Cl catalyst and PPNCl co-catalyst to a dried Schlenk flask equipped with a magnetic stir bar. Add anhydrous toluene to dissolve the catalyst system.
-
Monomer Addition: In a separate vial, dissolve 4-bromophthalic anhydride and cyclohexene oxide in anhydrous toluene.
-
Polymerization: Transfer the monomer solution to the catalyst solution via syringe. Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110°C).[9]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Quenching and Precipitation: Once the desired conversion is reached, cool the reaction mixture to room temperature. Quench the reaction by adding a small amount of glacial acetic acid. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40°C to a constant weight.
-
Characterization: Characterize the resulting polyester for its molecular weight (Mn) and polydispersity (Đ) using gel permeation chromatography (GPC), and determine its glass transition temperature (Tg) by differential scanning calorimetry (DSC). Confirm the structure using ¹H and ¹³C NMR spectroscopy.
Protocol 2: Post-Polymerization Modification via Suzuki Coupling
This protocol outlines a method for modifying the brominated polyester with a boronic acid derivative.
Materials:
-
Poly(4-bromophthalic anhydride-co-epoxide)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (solvent mixture)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the brominated polyester in toluene. Add the arylboronic acid, Pd(OAc)₂, PPh₃, and an aqueous solution of K₂CO₃.
-
Reaction: Heat the mixture to reflux (e.g., 90°C) under a nitrogen atmosphere and stir vigorously for 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water and brine.
-
Precipitation: Concentrate the organic layer and precipitate the modified polymer in cold methanol.
-
Purification: Filter the polymer, wash with methanol, and dry under vacuum.
-
Characterization: Confirm the successful modification and determine the degree of functionalization using ¹H NMR spectroscopy. Analyze the thermal properties (Tg) of the modified polymer by DSC and its molecular weight by GPC.[2]
Data Presentation
The following tables summarize representative data for the ring-opening copolymerization of phthalic anhydride derivatives with various epoxides using different catalyst systems.
Table 1: Ring-Opening Copolymerization of Phthalic Anhydride (PA) and Cyclohexene Oxide (CHO)
| Catalyst System | [PA]:[CHO]:[Cat]:[Co-cat] | Temp (°C) | Time (h) | Mn ( kg/mol ) | Đ (Mw/Mn) | Tg (°C) | Reference |
| Cr(III) Complex / DMAP | 250:250:1:1 | 110 | 4 | 12.5 | 1.15 | 141.8 | [9] |
| Cr(III) Complex / PPNCl | 100:100:1:1 | 100 | 0.5 | 43.8 | 1.14 | 159 | [10] |
| B(C₂H₅)₃ / PPNCl | 100:100:1:1 | 80 | 1 | 25.3 | 1.07 | - | [11] |
Table 2: Ring-Opening Copolymerization of Phthalic Anhydride (PA) with Various Epoxides using a Cr(III)/DMAP Catalyst System
| Epoxide | [PA]:[Epoxide]:[Cat]:[Co-cat] | Temp (°C) | Time (h) | Mn ( kg/mol ) | Đ (Mw/Mn) | Tg (°C) | Reference |
| Propylene Oxide | 250:250:1:1 | 110 | 4 | 10.2 | 1.34 | 70.5 | [9] |
| Butylene Oxide | 250:250:1:1 | 110 | 4 | 11.5 | 1.35 | 47.7 | [9] |
| Styrene Oxide | 250:250:1:1 | 110 | 4 | 6.4 | 1.67 | 100.2 | [9] |
| Phenyl Glycidyl Ether | 250:250:1:1 | 110 | 4 | 11.1 | 1.29 | 81.3 | [9] |
Visualizations
Caption: Experimental workflow for polyester synthesis and modification.
Caption: General mechanism of ring-opening copolymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromophthalic Anhydride-based Polyesters as a Versatile Modified Platform [cjps.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications [frontiersin.org]
- 6. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 10. Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex with a sterically demanding amino triphenolate ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 4-Bromophthalic acid to increase yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-Bromophthalic acid to increase yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting material is Phthalic Anhydride. Another reported starting material is 4-Chlorotetrahydrophthalic Anhydride, which undergoes a reaction with bromine to form the anhydride precursor.
Q2: What are the main synthetic routes to obtain this compound?
A2: There are two primary routes:
-
Direct Bromination of Phthalic Acid/Anhydride: This involves the direct bromination of phthalic anhydride in an aqueous basic solution.
-
Synthesis via 4-Bromophthalic Anhydride: This is a two-step process where 4-Bromophthalic Anhydride is first synthesized and then hydrolyzed to the diacid.
Q3: What is a typical yield and purity for the synthesis of this compound?
A3: With optimized methods, such as the ultrasonic-assisted synthesis from phthalic anhydride, yields can exceed 80% with a purity of over 98.5%.[1][2] Traditional methods may result in lower yields, which is a common issue that this guide aims to address.
Q4: How can I purify the crude this compound?
A4: Recrystallization from pure water is an effective method for purifying the crude product.[1] For the anhydride, vacuum distillation can be employed for purification.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Yes. Bromine is a highly toxic and volatile substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions involving heating should be carefully monitored to avoid pressure buildup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure accurate weighing and stoichiometry of reactants.- Optimize reaction time and temperature as specified in the protocol.- For methods using bromine, ensure it is added portion-wise or dropwise to control the reaction rate.- In the ultrasonic method, ensure consistent ultrasonic irradiation throughout the specified periods. |
| Side product formation. | - Maintain the recommended reaction temperature. Overheating can lead to decomposition or unwanted side reactions.- Control the pH of the reaction mixture, especially in aqueous reactions, as specified in the protocol.[1] | |
| Loss of product during workup. | - When performing extractions, ensure proper phase separation to avoid loss of the organic layer containing the product.- During recrystallization, avoid using an excessive amount of solvent and ensure the solution is sufficiently cooled to maximize crystal precipitation.[3] | |
| Impure Product (Discoloration) | Presence of unreacted bromine. | - After the reaction, quench any excess bromine by adding an aqueous solution of a reducing agent like sodium bisulfite.[4] |
| Formation of isomeric or poly-brominated species. | - Precise control over reaction conditions (temperature, stoichiometry) is crucial to favor the formation of the desired 4-bromo isomer.- Purification by recrystallization is often necessary to remove these impurities. | |
| Reaction Stalls | Insufficient catalyst or reagent activity. | - If using a catalyst (e.g., iron powder, phase transfer catalyst), ensure it is fresh and added in the correct amount.[4][5]- Verify the concentration and quality of your reagents, especially the brominating agent. |
| Poor mixing in a heterogeneous reaction. | - Ensure vigorous and consistent stirring throughout the reaction to facilitate contact between reactants. |
Data on Reaction Conditions and Yield
Table 1: Comparison of Synthesis Methods for 4-Bromophthalic Anhydride/Acid
| Starting Material | Key Reagents | Solvent | Temperature | Yield | Purity | Reference |
| Phthalic Anhydride | NaOH, NaBr, NaOCl | Water | 40-90°C (Ultrasonic) | >80% | >98.5% | [1][2] |
| Phthalic Anhydride | NaOH, Bromine, Phase Transfer Catalyst | Water | 45-80°C (Programmed) | Not specified | Not specified | [4][6] |
| 4-Chlorotetrahydrophthalic Anhydride | Bromine, Iron powder | Chlorobenzene | 110-165°C | Mixture of products | Not specified | [5][7] |
Experimental Protocols
Protocol 1: Direct Ultrasonic-Assisted Synthesis of this compound
This method is based on a high-yield, environmentally friendly process.[1][2]
Materials:
-
Phthalic anhydride
-
Sodium hydroxide (NaOH)
-
Sodium bromide (NaBr)
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Hydrochloric acid (HCl) for pH adjustment
-
Pure water
-
Ultrasonic bath
Procedure:
-
In a suitable reaction vessel, dissolve phthalic anhydride and solid sodium hydroxide in pure water under ultrasonic conditions at room temperature to generate the initial reactant liquor.
-
Add sodium bromide to the initial reaction liquid and mix under stirring.
-
While under ultrasonic irradiation, heat the mixture to 40-70°C.
-
Slowly add the aqueous sodium hypochlorite solution. Simultaneously, add aqueous hydrochloric acid to maintain the pH of the reaction liquid between 5 and 8.
-
After the addition is complete, maintain the ultrasonic insulation for 1-2 hours.
-
Increase the temperature to 80-90°C and continue ultrasonic irradiation for another 1-2 hours.
-
Cool the reaction liquor to -5 to 5°C and process under ultrasound for 0.5-1.0 hour.
-
Filter the resulting precipitate to obtain crude this compound.
-
Recrystallize the crude product from pure water to obtain pure this compound.
Protocol 2: Synthesis of 4-Bromophthalic Anhydride and Subsequent Hydrolysis
This protocol is a two-step process involving the formation of the anhydride followed by its conversion to the diacid.
Part A: Synthesis of 4-Bromophthalic Anhydride [4][6]
Materials:
-
Phthalic anhydride
-
Sodium hydroxide (NaOH)
-
Bromine
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Fuming sulfuric acid
-
Sodium bisulfite
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
Dissolve sodium hydroxide in water, then add phthalic anhydride and a phase transfer catalyst, and mix thoroughly.
-
Perform the reaction with programmed temperature control in three stages, adding reactants in three portions.
-
Stage 1: Heat to 45°C and add a portion of bromine.
-
Stage 2: Increase the temperature to 70°C and add the second portion of bromine.
-
Stage 3: Raise the temperature to 80°C, add more sodium hydroxide, and then the final portion of bromine.
-
-
After the reaction is complete, add fuming sulfuric acid for acidification.
-
Cool the mixture and add an aqueous solution of sodium bisulfite to remove excess bromine.
-
Extract the product with an organic solvent like ethyl acetate.
-
Distill the organic solvent, and then increase the temperature to obtain crude 4-bromophthalic anhydride.
-
Purify the crude product by vacuum distillation.
Part B: Hydrolysis to this compound
Materials:
-
4-Bromophthalic anhydride
-
Water
Procedure:
-
Add 4-bromophthalic anhydride to water.
-
Heat the mixture to reflux (100°C) with stirring. The anhydride will slowly dissolve as it hydrolyzes to the diacid.
-
Continue heating until the solid has completely dissolved, indicating the completion of the hydrolysis.
-
Cool the solution to room temperature and then in an ice bath to crystallize the this compound.
-
Filter the crystals and dry them under vacuum.
Visualized Workflows
Caption: Workflow for the direct ultrasonic-assisted synthesis of this compound.
References
- 1. CN103980113B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 2. CN103980113A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]
- 7. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]
Purification of Crude 4-Bromophthalic Acid by Recrystallization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromophthalic acid via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation Upon Cooling | The compound is too soluble in the chosen solvent. Insufficient concentration of the compound. | - Concentrate the solution by carefully boiling off some of the solvent and allow it to cool again. - If crystals still do not form, place the solution in an ice bath to further reduce solubility. - If the issue persists, consider a different solvent or a solvent/anti-solvent system. |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The solution is too concentrated, leading to precipitation above the compound's melting point. High levels of impurities are present, significantly depressing the melting point. | - Reheat the solution to dissolve the oil. Add a small amount of additional solvent and cool slowly. - Select a solvent with a lower boiling point. The melting point of this compound is approximately 161-167°C. - Ensure a slower cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath. - Consider pre-purification by another method if impurity levels are very high. |
| Low Yield of Purified Crystals | Using an excessive amount of solvent. Premature crystallization during hot filtration. Washing the collected crystals with too much or warm solvent. Incomplete precipitation. | - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. - Wash the crystals with a minimal amount of ice-cold solvent. - Ensure the filtrate is thoroughly cooled in an ice bath to maximize crystal formation. A second crop of crystals can sometimes be obtained by concentrating the mother liquor. |
| Colored Impurities Remaining in Crystals | The impurity is co-crystallizing with the product. The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product, potentially reducing the yield. - Ensure the crystals are washed with ice-cold solvent to remove surface impurities. - A second recrystallization may be necessary. |
| Fine Powder Instead of Distinct Crystals | The solution cooled too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available data, pure water is a suitable solvent for the recrystallization of this compound.[1][2] For closely related compounds like bromoisophthalic acids, lower alcohols with 1 to 5 carbon atoms, such as methanol, have been shown to be effective in providing high yield and purity due to the slight solubility of these compounds in many common recrystallization solvents.[3][4] The ideal solvent should dissolve the crude this compound at high temperatures but have low solubility at cooler temperatures.
Q2: How can I improve the purity of my this compound?
A2: To improve purity, ensure that the crude material is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to promote the formation of well-defined crystals, which are less likely to trap impurities. If colored impurities are present, treatment with activated charcoal can be effective. A second recrystallization can also significantly enhance purity. One study demonstrated an increase in HPLC purity from 92-93% to over 98.5% after recrystallization from water.[1][2]
Q3: My recrystallization resulted in an oil. What should I do?
A3: "Oiling out" can be addressed by reheating the solution to redissolve the oil and then adding a small amount of additional solvent to prevent the solution from becoming supersaturated at a temperature above the melting point of your compound. Slow cooling is also crucial. If the problem persists, selecting a solvent with a lower boiling point is recommended.
Q4: How can I maximize the yield of my recrystallization?
A4: To maximize your yield, use the minimum amount of hot solvent necessary to dissolve the crude this compound. This ensures that the maximum amount of product will crystallize upon cooling. Additionally, make sure to cool the solution thoroughly, preferably in an ice bath, after it has reached room temperature. Washing the collected crystals should be done with a very small amount of ice-cold solvent to minimize product loss.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the general steps for the purification of crude this compound using water as the solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling while stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Preheat a funnel and a receiving flask. Filter the hot solution through a fluted filter paper to remove any insoluble impurities (and activated charcoal if used). This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely. The purity of the final product can be assessed by measuring its melting point and by analytical techniques such as HPLC.
Visualizing the Process
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common recrystallization issues.
Experimental Workflow
Caption: Step-by-step workflow for the recrystallization of this compound.
References
Identification and minimization of side products in 4-Bromophthalic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 4-Bromophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the bromination of phthalic anhydride or its derivatives. One common approach is the direct bromination of phthalic anhydride in the presence of a catalyst. Another method involves the reaction of phthalic anhydride with bromine in an aqueous alkaline solution, followed by acidification.[1][2] A greener alternative utilizes sodium bromide and a hypochlorite solution under ultrasonic conditions to achieve high purity and yield.[3][4]
Q2: What are the typical side products encountered during the synthesis of this compound?
A2: Common side products can include:
-
Polybrominated phthalic acids: Formation of di- or tri-brominated species can occur, especially with excess bromine or prolonged reaction times.
-
Isomeric byproducts: Depending on the starting material and reaction conditions, other isomers of bromophthalic acid might be formed.
-
Chlorinated phthalic acids: This is a significant side product when using chlorine-based oxidizing agents, such as sodium hypochlorite, in the presence of a bromide source.[1]
-
Unreacted starting material: Incomplete reaction can lead to the presence of residual phthalic anhydride or its corresponding acid.
Q3: What analytical techniques are recommended for identifying and quantifying impurities?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the desired product and various impurities.[4][5]
-
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is useful for analyzing the volatile anhydride form of the acid and its impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of the main product and any significant impurities.[6]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the components in the reaction mixture, aiding in the identification of side products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using TLC or HPLC. - Temperature: Verify that the reaction temperature is maintained within the optimal range as specified in the protocol. Temperatures that are too low can lead to slow or incomplete reactions.[7] |
| Suboptimal Reagent Stoichiometry | - Brominating Agent: Use the correct molar ratio of the brominating agent. An insufficient amount will lead to incomplete conversion, while a large excess can promote the formation of polybrominated side products. |
| Poor Quality of Reagents | - Reagent Purity: Use high-purity starting materials and reagents. Impurities in the starting material can interfere with the reaction. |
| Inefficient Work-up and Purification | - Extraction: Ensure efficient extraction of the product from the aqueous phase using a suitable organic solvent. - Precipitation/Crystallization: Optimize the pH and temperature for the precipitation or crystallization of the product to maximize recovery. |
Problem 2: Presence of Significant Amounts of Polybrominated Side Products
Possible Causes & Solutions
| Cause | Recommended Action |
| Excess Brominating Agent | - Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. A slight excess may be necessary, but a large excess should be avoided. |
| Prolonged Reaction Time | - Reaction Monitoring: Monitor the reaction progress closely and stop the reaction once the starting material is consumed to prevent further bromination of the desired product. |
| High Reaction Temperature | - Temperature Control: Maintain the reaction temperature within the specified range, as higher temperatures can sometimes favor over-bromination. |
Problem 3: Formation of Chlorinated Side Products
Possible Causes & Solutions
| Cause | Recommended Action |
| Use of Hypochlorite-based Reagents | - Alternative Synthesis Route: If chlorinated impurities are a major concern and difficult to separate, consider a synthesis route that does not involve chlorine-based reagents. Direct bromination of phthalic anhydride is an alternative.[1] |
| Reaction Conditions | - pH Control: In methods utilizing sodium hypochlorite, precise control of the reaction pH is crucial to minimize the formation of chlorinated species.[3] |
Data Presentation
Table 1: Comparison of Synthesis Methods for 4-Bromophthalic Anhydride/Acid
| Method | Starting Material | Key Reagents | Reported Yield (%) | Reported Purity (%) | Key Side Products | Reference |
| Aqueous Bromination | Phthalic anhydride | NaOH, Br2 | ~71% (as anhydride) | Not specified | Isomeric byproducts | [6] |
| Iron Catalyzed Bromination | 4-Chlorotetrahydrophthalic anhydride | Br2, Fe powder | 31.8% - 41.6% | Not specified | 4-Chlorophthalic anhydride | [1] |
| Ultrasonic Synthesis | Phthalic anhydride | NaOH, NaBr, NaClO | >80% (as acid) | >98.5% | Unreacted phthalic acid | [3][4] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Ultrasonic Method
This protocol is adapted from a patented, environmentally friendly method.[3][4]
Materials:
-
Phthalic anhydride
-
Sodium hydroxide (NaOH)
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Sodium bromide (NaBr)
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Sodium hypochlorite (NaClO) solution
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Hydrochloric acid (HCl), dilute
-
Deionized water
-
Ultrasonic bath (20-40 kHz)
Procedure:
-
In a reaction vessel placed in an ultrasonic bath, dissolve phthalic anhydride and solid sodium hydroxide in deionized water to generate the initial reaction mixture.
-
With stirring, add sodium bromide to the mixture at room temperature.
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While under sonication, heat the mixture to 40-70 °C.
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Slowly add the aqueous sodium hypochlorite solution. Simultaneously, add dilute hydrochloric acid to maintain the pH of the reaction solution between 5 and 8.
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After the addition is complete, increase the temperature to 80-90 °C and continue sonication for 1-2 hours.
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Cool the reaction solution to -5 to 5 °C and continue sonication for another 0.5-1.0 hour to facilitate precipitation.
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Filter the mixture to collect the crude this compound.
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Recrystallize the crude product from pure water to obtain purified this compound.
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The filtrate can be acidified with hydrochloric acid to a pH of about 2 to recover any unreacted phthalic acid.[4]
Visualizations
References
- 1. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. CN103980113A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN103980113B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Preventing Dehalogenation in 4-Bromophthalic Acid Chemistry
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on preventing dehalogenation side reactions when working with 4-bromophthalic acid and its derivatives. The following troubleshooting guides and FAQs address common issues encountered during cross-coupling reactions.
Troubleshooting Guide
Q1: I am observing a significant amount of phthalic acid or 4-carboxyphthalic acid as a byproduct in my cross-coupling reaction. What is happening?
A: You are likely experiencing a dehalogenation (or hydrodehalogenation) side reaction. This occurs when the bromine atom on your this compound is replaced by a hydrogen atom, leading to the formation of the corresponding debrominated product instead of your desired coupled product. This is a common side reaction in palladium-catalyzed processes, often competing with the main cross-coupling pathway. The source of the hydrogen atom can be water, solvents, or even other reagents in the reaction mixture.[1]
Q2: My primary side product is the debrominated starting material. How can I systematically troubleshoot this issue?
A: To minimize dehalogenation, a systematic optimization of reaction parameters is necessary. The most influential factors are typically the palladium ligand, the base, and the solvent system. Follow the logical workflow below to address the problem. Start by evaluating your ligand and base combination, as this often has the most significant impact.
References
Technical Support Center: Improving the Solubility of 4-Bromophthalic Acid for Reaction Scale-Up
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-bromophthalic acid in reaction scale-up.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is an aromatic dicarboxylic acid with the chemical formula C₈H₅BrO₄. It serves as a valuable intermediate in the synthesis of various organic compounds, including fluorescent whitening agents, pigments, and dyes. Its solubility is a critical factor in chemical reactions, as poor solubility can lead to slow and incomplete reactions, resulting in low yields of the desired product.[1] For successful reaction scale-up, ensuring that all reactants are fully dissolved is crucial.[1]
Q2: In which solvents is this compound generally soluble?
Q3: How does pH affect the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In acidic or neutral solutions, it exists in its less soluble, protonated form. By increasing the pH through the addition of a base, it can be deprotonated to form a carboxylate salt, which is typically much more soluble in aqueous solutions and polar organic solvents.
Q4: What are common methods to improve the solubility of this compound for a reaction?
A4: Several techniques can be employed to enhance the solubility of this compound:
-
pH Adjustment (Salt Formation): Converting the carboxylic acid to a salt by reacting it with a base is a highly effective method to increase solubility.[5]
-
Co-solvency: Using a mixture of solvents can significantly improve solubility. A co-solvent in which the compound is highly soluble is added to the primary solvent.[5]
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Temperature Adjustment: Gently heating the solvent can increase the solubility of many compounds, although the potential for thermal degradation should be considered.[5]
-
Use of Surfactants or Hydrotropes: These agents can help to solubilize nonpolar compounds in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Issue | Potential Cause | Suggested Solution |
| 1. This compound is not dissolving in the chosen solvent. | The solvent may not be suitable for this compound. | - Try a more polar aprotic solvent such as DMF or DMSO. - Consider using a co-solvent system. For example, if your reaction is in a less polar solvent, try adding a small percentage of a more polar, miscible co-solvent. |
| The compound may be dissolving very slowly. | - Gently heat the mixture while stirring. Be cautious not to exceed the thermal stability limits of your reactants. - Use sonication to aid dissolution. | |
| 2. The reaction yield is low, and starting material is recovered. | Incomplete dissolution of this compound is limiting the reaction. | - Implement a solubility enhancement technique such as converting the acid to a more soluble salt form by adding a non-nucleophilic base. - Optimize the solvent system using co-solvents to ensure all reactants are in solution. |
| 3. The product precipitates prematurely during the reaction. | The product of the reaction is less soluble than the starting materials in the chosen solvent. | - Increase the reaction temperature if the product's solubility increases with temperature. - Add a co-solvent that is known to dissolve the product. |
| 4. Scaling up the reaction leads to solubility problems not seen on a small scale. | Changes in surface area to volume ratio and mixing efficiency can affect dissolution rates. | - Ensure vigorous and efficient stirring with an overhead stirrer for larger volumes.[6] - Pre-dissolve the this compound in a suitable solvent before adding it to the main reaction mixture. |
Data Presentation
Since experimentally determined solubility data for this compound is not widely available in public literature, the following table presents hypothetical data to illustrate how its solubility might vary under different conditions. Researchers should determine the actual solubility values experimentally.
| Solvent System | Temperature (°C) | Hypothetical Solubility ( g/100 mL) | Remarks |
| Water | 25 | < 0.1 | Very poorly soluble in neutral water. |
| Water (pH 9.0, as sodium salt) | 25 | 15.0 | Solubility is significantly increased by forming the sodium salt. |
| Methanol | 25 | 5.0 | Moderately soluble in polar protic solvents. |
| Ethanol | 25 | 3.5 | Soluble in ethanol. |
| Acetone | 25 | 2.0 | Sparingly soluble. |
| Dimethylformamide (DMF) | 25 | 25.0 | High solubility in polar aprotic solvents. |
| Dimethyl Sulfoxide (DMSO) | 25 | 30.0 | Very high solubility in polar aprotic solvents. |
| Toluene | 25 | < 0.5 | Poorly soluble in nonpolar solvents. |
| Methanol/Water (80:20) | 25 | 7.5 | A co-solvent system can enhance solubility. |
Experimental Protocols
Protocol 1: Solubility Enhancement by Salt Formation
Objective: To increase the solubility of this compound in a polar solvent by converting it to its corresponding salt.
Materials:
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This compound
-
Selected reaction solvent (e.g., water, ethanol)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate, or a non-nucleophilic organic base like triethylamine)
-
Stir plate and stir bar
-
pH meter or pH paper
Methodology:
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To a suspension of this compound in the chosen solvent, slowly add a stoichiometric equivalent of the base while stirring.
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Monitor the pH of the solution. Continue adding the base dropwise until the this compound dissolves, indicating the formation of the more soluble salt.
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For organic reactions where the presence of water is undesirable, use an organic-soluble base and an anhydrous solvent.
-
Once the this compound has dissolved, the resulting solution can be used directly in the subsequent reaction step.
Protocol 2: Solubility Enhancement by Co-solvency
Objective: To determine the optimal co-solvent mixture for dissolving this compound.
Materials:
-
This compound
-
Primary reaction solvent
-
A selection of miscible co-solvents (e.g., DMF, DMSO, methanol)
-
Vials with caps
-
Shaker or agitator
-
Analytical method to determine concentration (e.g., HPLC, UV-Vis spectroscopy)
Methodology:
-
Prepare a series of solvent mixtures with varying ratios of the primary solvent and a co-solvent (e.g., 9:1, 4:1, 1:1).
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Add an excess amount of this compound to a known volume of each solvent mixture in separate vials.
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Seal the vials and agitate them at a constant temperature until equilibrium is reached (this may take several hours).
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After equilibration, allow any undissolved solid to settle.
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Carefully take a sample from the supernatant and determine the concentration of dissolved this compound using a suitable analytical method.
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Plot the solubility as a function of the co-solvent percentage to identify the optimal composition for your reaction.[5]
Visualizations
Caption: Workflow for improving the solubility of this compound.
Caption: Decision tree for troubleshooting solubility problems.
References
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4-Bromophthalic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromophthalic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: this compound and its anhydride are versatile intermediates. The most common reactions include:
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Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings are frequently used to form new carbon-carbon and carbon-nitrogen bonds at the bromo position.[1][2][3]
-
Esterification: Conversion of the carboxylic acid groups to esters is common for purification, increasing solubility in organic solvents, or for use as protecting groups.[4][5]
-
Reduction: The carboxylic acid or anhydride functional groups can be selectively reduced. For example, reduction of 4-bromophthalic anhydride with sodium borohydride is a key step in the synthesis of 5-bromophthalide, a pharmaceutical intermediate.[6][7]
-
Amide Formation: The carboxylic acid groups can be converted to amides, often as a prelude to further transformations or to build complex molecular scaffolds.
Q2: My Suzuki-Miyaura coupling reaction on this compound is giving low yields. What are the first parameters I should check?
A2: Low yields in Suzuki-Miyaura couplings are a common issue. A systematic approach to troubleshooting is recommended.[8] Key parameters to investigate first are:
-
Choice of Base: The base is critical. For substrates like this compound, which are sensitive to harsh conditions, weaker anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong, aqueous bases like NaOH or K₂CO₃ in water, which can promote side reactions.[9]
-
Catalyst/Ligand System: Ensure your palladium catalyst and ligand are active and appropriate. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the desired C-C bond formation, outcompeting side reactions.[9]
-
Solvent and Temperature: Ensure your solvent is anhydrous (if required by the base) and that the temperature is optimal. High temperatures can sometimes lead to decomposition or debromination.[9][10]
Q3: I am observing significant debromination (hydrodehalogenation) in my cross-coupling reaction. How can I prevent this?
A3: Debromination, where the bromine atom is replaced by hydrogen, is a frequent side reaction in palladium-catalyzed couplings.[9] It often occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species. To minimize it:
-
Use Anhydrous Conditions: Trace water or protic solvents can be a source of hydrides. Use dry solvents and reagents.
-
Select a Bulky Ligand: Ligands like XPhos or SPhos promote the final reductive elimination step of the desired coupling, which can outpace the debromination pathway.[9]
-
Choose a Weaker, Non-nucleophilic Base: Strong bases can facilitate the formation of Pd-H species. Consider using powdered K₃PO₄ or CsF.[9]
-
Protect Acidic Protons: If your coupling partner has acidic protons (e.g., an N-H on a heterocycle), they can interact with the catalyst or base and promote dehalogenation. Protection of these groups may be necessary.[11]
Section 2: Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Problem: Low or No Conversion
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh palladium source or a pre-catalyst. Consider a different ligand system (e.g., switch from PPh₃ to a more electron-rich, bulky ligand like XPhos). | The Pd(0) active species may not be forming efficiently, or the chosen ligand may not be suitable for the substrate.[12] |
| Inappropriate Base | Switch to a different base. For this compound, K₃PO₄ or Cs₂CO₃ are good starting points. Ensure the base is finely powdered for better reactivity.[1] | The base's strength and solubility are crucial for the transmetalation step and overall catalyst turnover. |
| Poor Solubility | Change the solvent system. A mixture like 1,4-dioxane/water or toluene/water is common. Esterifying the carboxylic acids first can dramatically improve solubility in organic solvents. | Reactants must be in solution for the reaction to proceed efficiently. |
| Low Temperature | Gradually increase the reaction temperature. | The reaction may have a high activation energy. However, be cautious of potential decomposition or side reactions at very high temperatures.[10] |
Guide 2: Buchwald-Hartwig Amination
Problem: Formation of Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrodehalogenation | See FAQ Q3. Use bulky, electron-rich ligands (e.g., Josiphos, XPhos) and a non-nucleophilic base like LHMDS or NaOt-Bu.[9][13] | These conditions favor the desired C-N bond formation over the competing debromination pathway. |
| Reaction with Carboxylic Acid | Protect the carboxylic acid groups by converting them to esters (e.g., methyl or ethyl esters) prior to the amination reaction. | The acidic protons of the carboxylic acids can interfere with the strong bases used in the reaction, potentially deactivating the catalyst or causing unwanted side reactions. |
| Homocoupling of Aryl Halide | Lower the reaction temperature and ensure slow addition of reagents. Use a ligand that promotes reductive elimination of the C-N bond. | High temperatures and concentrations can sometimes favor the unwanted coupling of two this compound molecules. |
Section 3: Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Diethyl 4-bromophthalate
This protocol details the coupling of the diethyl ester of this compound with phenylboronic acid. The esterification of this compound is a recommended prerequisite to improve solubility and prevent side reactions.
-
Reagent Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add diethyl 4-bromophthalate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol, finely powdered).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the ligand if required (e.g., XPhos, 0.06 mmol, 6 mol%) if using a separate Pd source like Pd₂(dba)₃.
-
Solvent Addition: Add 10 mL of a dry, degassed solvent such as 1,4-dioxane or toluene.[1]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 4-Bromophthalic Anhydride to 5-Bromophthalide
This protocol is adapted from established methods for synthesizing a key pharmaceutical intermediate.[7]
-
Reducing Agent Slurry: In a three-necked flask equipped with a dropping funnel and a thermometer, prepare a slurry of sodium borohydride (NaBH₄, 0.57 molar equivalents) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).[6][7] Cool the slurry to 5 °C in an ice bath.
-
Substrate Addition: Dissolve 4-bromophthalic anhydride (1.0 molar equivalent) in THF or DMF. Add this solution dropwise to the cooled NaBH₄ slurry via the dropping funnel, ensuring the internal temperature is maintained between 5 °C and 15 °C.[7]
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature (25 °C) and stir for an additional hour.[7]
-
Quenching: Carefully and slowly pour the reaction mixture into a cooled solution of concentrated hydrochloric acid in water to quench the excess reducing agent.
-
Isolation: A precipitate containing a mixture of 5-bromophthalide and the isomeric 6-bromophthalide will form. Filter the solid.
-
Purification: Isolate the desired 5-bromophthalide through selective crystallization, for example, from aqueous ethanol.[7]
Section 4: Quantitative Data Summary
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | Good | [1] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | High | General Optimization[9] |
| Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | Variable | General Optimization[9] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | Moderate | General Optimization[14] |
Table 2: Comparison of Synthesis Routes to 5-Bromophthalide
| Metric | Route 1: Reduction of 4-Bromophthalic Anhydride | Route 2: Multi-step from Phthalic Imidine |
| Starting Material | 4-Bromophthalic Anhydride | Phthalic Imidine |
| Key Reagents | Sodium borohydride, Acid | Nitric acid, Sulfuric acid, Iron powder, Zinc powder |
| Solvents | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Sulfuric acid, Water, DMF, Hydrochloric acid |
| Reaction Steps | 1 | 4 |
| Overall Yield (%) | ~38% (of desired 5-isomer after crystallization) | >48% |
| Key Challenge | Separation of 5- and 6-bromo isomers | Multiple reaction steps |
| (Data summarized from BenchChem)[6] |
Section 5: Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Caption: Competing catalytic cycles in Suzuki coupling leading to debromination.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
Managing the formation of isomeric impurities during the synthesis of 4-Bromophthalic acid
Welcome to the technical support center for the synthesis of 4-Bromophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and controlling the formation of isomeric impurities during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities formed during the synthesis of this compound?
A1: The most common isomeric impurity encountered during the electrophilic bromination of phthalic anhydride (a common precursor) is 3-bromophthalic acid . Depending on the starting materials and reaction conditions, other positional isomers or poly-brominated species can also form, but the 3-bromo isomer is the most typical challenge due to similar activation of the aromatic ring at the 3- and 4-positions.
Q2: How does the 3-bromophthalic acid impurity form?
A2: The formation of 3-bromophthalic acid versus the desired this compound is a matter of regioselectivity in the electrophilic aromatic substitution (bromination) reaction. The two carboxyl groups (or the anhydride group) on the phthalic acid backbone are electron-withdrawing and meta-directing. This deactivates the ring, but the substitution can still occur at either the 3- or 4-position. The ratio of these isomers is highly dependent on the reaction conditions, which can favor kinetic or thermodynamic products.[1][2]
Q3: What are the key reaction parameters to control for minimizing isomeric impurity formation?
A3: Controlling regioselectivity is crucial.[1] Key parameters include:
-
Temperature: Lower reaction temperatures often favor the formation of a specific isomer by promoting kinetic control. For instance, some procedures report staged temperature control, starting as low as 45°C.[3]
-
Catalyst: The choice of catalyst can significantly influence the isomer ratio. Iron-based catalysts are common in halogenation reactions.[4] Phase-transfer catalysts like benzyltrimethylammonium chloride have also been used in aqueous media.[3][5]
-
Solvent: The solvent system can affect the reaction pathway. Perfluorinated solvents, for example, have been shown to dictate reaction outcomes in bromolactonization, a related reaction type.[1][2] For phthalic anhydride bromination, reactions are often performed in water with a base or in oleum.[3][6]
-
Reaction Time: Allowing the reaction to proceed to equilibrium might favor the thermodynamically more stable product. Monitoring the reaction progress is essential to stop it at the optimal point.
Q4: Which analytical methods are best for identifying and quantifying bromophthalic acid isomers?
A4: A combination of chromatographic and spectroscopic methods is recommended for accurate analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying positional isomers like 3- and this compound. A reverse-phase method, often with a phenyl-based stationary phase for enhanced selectivity, is a good starting point.[7][8]
-
Gas Chromatography (GC): Often coupled with Mass Spectrometry (GC-MS), this method can be used for analysis, typically after derivatization of the carboxylic acids to more volatile esters.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an excellent primary method for determining the isomeric ratio without needing a reference standard for the impurity. It relies on identifying unique, well-resolved signals for each isomer in the ¹H NMR spectrum.[7]
Q5: What are the most effective purification strategies to remove isomeric impurities from this compound?
A5:
-
Recrystallization: This is the most common and cost-effective method for purifying this compound on a larger scale. The key is to find a solvent or solvent system where the desired 4-bromo isomer and the 3-bromo impurity have significantly different solubilities at different temperatures. Water is a common solvent for recrystallization of the crude product.[9]
-
Column Chromatography: For smaller scales or when high purity is critical and recrystallization is ineffective, column chromatography over silica gel is the recommended method. A gradient elution with a solvent system like hexane/ethyl acetate (with a small amount of acetic acid to keep the carboxylic acids protonated) can effectively separate the isomers.[10][11]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High levels (>10%) of 3-bromophthalic acid detected in crude product. | Reaction temperature is too high, leading to a loss of selectivity. | Maintain a lower and consistent reaction temperature. Consider a staged temperature approach as described in some protocols (e.g., 45°C -> 70°C -> 80°C).[3] |
| Incorrect catalyst or catalyst concentration. | Ensure the correct catalyst (e.g., phase transfer catalyst, iron) is used at the recommended loading.[3][4] | |
| Non-optimal pH during the reaction in aqueous media. | If using an aqueous method, control the pH of the reaction mixture, as this can influence the reactivity of the substrate. Some methods specify a pH range of 5-8.[9][12] | |
| Poor separation of isomers during recrystallization. | The chosen solvent does not provide sufficient solubility difference between the 4-bromo and 3-bromo isomers. | Screen a variety of solvents or solvent mixtures (e.g., water, ethanol/water, acetic acid/water). |
| The cooling process is too rapid, causing co-precipitation of the impurity. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote selective crystallization.[11] | |
| Product "oils out" instead of crystallizing during recrystallization. | The compound is coming out of the solution at a temperature above its melting point. | Use a larger volume of solvent or switch to a solvent with a lower boiling point.[10] |
| HPLC peaks for this compound and 3-bromophthalic acid are co-eluting. | The analytical column or mobile phase is not providing adequate resolution. | Switch to a column with a different selectivity, such as a Phenyl-Hexyl column, which enhances separation of aromatic compounds through π-π interactions.[7] Optimize the mobile phase composition (e.g., acetonitrile/water ratio) and consider adding an acid modifier like phosphoric or formic acid.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phthalic Anhydride
This protocol is based on methods utilizing a phase transfer catalyst to improve control and yield.[3][5]
-
Preparation: In a suitable reaction vessel, dissolve sodium hydroxide (11.3 g) in water (50 g).
-
Addition of Reactants: Add phthalic anhydride (20 g) and stir until fully dissolved. Add a phase transfer catalyst such as benzyltrimethylammonium chloride (0.5 g) and continue stirring.
-
Staged Bromination:
-
Stage 1: Adjust the temperature to 45°C. Slowly add bromine (11.5 g) over 1.7 hours.
-
Stage 2: Increase the temperature to 70°C. Slowly add bromine (10.8 g) over 5 hours.
-
Stage 3: Increase the temperature to 80°C. Add an additional portion of sodium hydroxide (3 g) and bromine (10.8 g) and maintain for 5 hours.
-
-
Work-up: Cool the reaction mixture to 0-5°C. Acidify with concentrated HCl to a pH of ~2 to precipitate the crude product.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude product can then be purified by recrystallization from water.[9]
Protocol 2: HPLC Analysis of Isomeric Purity
This is a starting method for the analytical separation of bromophthalic acid isomers and may require optimization.[7][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase to a concentration of ~0.5 mg/mL.
Data Presentation
Table 1: Effect of Reaction Conditions on Isomer Ratio (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 80°C (constant) | 45-80°C (staged)[3] | 70-75°C[9] |
| Catalyst | Iron Powder | Phase Transfer Catalyst[3] | None specified |
| Solvent | Chlorobenzene | Water[3] | Water[9] |
| Approx. 4-bromo:3-bromo Ratio | 4 : 1 | 15 : 1 | 9 : 1 |
Note: These values are illustrative and represent typical outcomes based on literature. Actual results will vary.
Table 2: Comparison of Analytical Techniques for Isomer Analysis
| Technique | Principle | Pros | Cons |
| HPLC [7][8] | Differential partitioning between mobile and stationary phases. | High resolution, excellent for quantification, well-established. | Requires method development, may require specific columns (e.g., Phenyl-Hexyl). |
| GC-MS [7] | Separation based on volatility and mass-to-charge ratio. | High sensitivity, provides structural information from mass spectra. | Requires derivatization of carboxylic acids, high inlet temperatures can cause degradation. |
| qNMR [7] | Signal integration is directly proportional to the number of nuclei. | Primary method (no reference standard needed for impurity), provides structural confirmation. | Lower sensitivity than chromatographic methods, requires well-resolved signals, higher initial instrument cost. |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing high isomeric impurity levels.
References
- 1. Controlling the regioselectivity of the bromolactonization reaction in HFIP - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]
- 4. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]
- 5. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]
- 6. DE1039052B - Process for the bromination of phthalic anhydride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 4-Bromophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. CN103980113B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN103980113A - Preparation method of this compound - Google Patents [patents.google.com]
Effective drying techniques for 4-Bromophthalic acid to remove residual solvent
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effective removal of residual solvents from 4-Bromophthalic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual solvents in this compound?
A1: Based on typical synthesis routes, the most common residual solvents are likely to be water, acetic acid, and chlorobenzene. It is crucial to review the specific synthesis protocol used to identify all potential solvents.
Q2: Why is it difficult to remove residual solvents from this compound?
A2: this compound is a polar, crystalline solid. Solvents can become entrapped within the crystal lattice, making them difficult to remove by simple drying methods. Its two carboxylic acid groups can also form strong hydrogen bonds with polar solvents like water and acetic acid, further hindering their removal.
Q3: What is a generally acceptable level of residual solvent for research-grade this compound?
A3: For many less toxic solvents, often categorized as Class 3 solvents by ICH and USP guidelines, a common acceptable limit for research and early-stage development is less than 5000 ppm (0.5% w/w).[1][2][3] However, the required purity level is dictated by the specific application.
Q4: What is the recommended method for determining residual solvent content?
A4: The industry-standard method for quantifying volatile organic solvents is Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) or Flame Ionization Detection (HS-GC-FID).[4] For determining water content specifically, Karl Fischer titration is the most accurate and widely used method.[5][6]
Q5: What is the approximate thermal stability of this compound?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of residual solvent after vacuum oven drying. | 1. Temperature too low: Insufficient energy for solvent molecules to escape the crystal lattice. 2. Drying time too short: The drying process has not reached completion. 3. Inefficient vacuum: A poor vacuum will not sufficiently lower the boiling point of the solvent. 4. Solvent trapped in large crystals: Solvent molecules are physically entrapped deep within large crystals. | 1. Optimize Temperature: Gradually increase the oven temperature in increments (e.g., 5-10°C), ensuring it remains well below the compound's melting or decomposition point. A range of 50-70°C is a good starting point. 2. Increase Drying Time: Dry for a longer period (e.g., 24-48 hours), periodically testing for residual solvent levels until they plateau. 3. Check Vacuum System: Ensure the vacuum pump is functioning correctly and all seals on the oven are tight. A vacuum level below 1 mbar is preferable. 4. Reduce Particle Size: Gently grind the material to a fine powder before drying to increase the surface area and release trapped solvent. |
| Material still contains significant water after drying. | 1. Hygroscopic nature: The compound readily reabsorbs moisture from the atmosphere after drying. 2. Ineffective drying agent: The desiccant used is saturated or inappropriate for the solvent. | 1. Handle in a dry environment: After drying, handle the material in a glove box or a desiccator to prevent rehydration. 2. Use an appropriate desiccant: For a desiccator, use a high-capacity desiccant like phosphorus pentoxide (P₂O₅) or freshly activated molecular sieves. Ensure the desiccant is not saturated. |
| The compound's appearance changes (e.g., color darkens) during heating. | 1. Thermal degradation: The drying temperature is too high, causing the compound to decompose. | 1. Lower the Drying Temperature: Immediately reduce the temperature. It is better to dry for a longer time at a lower temperature.[9] 2. Use a Nitrogen Bleed: Introduce a slow stream of dry, inert gas (like nitrogen) into the vacuum oven. This can help carry away solvent vapors more efficiently without requiring higher temperatures. |
| Unable to remove a high-boiling point solvent (e.g., DMSO, DMF). | 1. High boiling point and polarity: These solvents require more energy and time to remove and can have strong interactions with the product. | 1. Co-evaporation/Azeotropic Removal: Dissolve the product in a suitable lower-boiling point solvent (one in which the product is soluble but the impurity is also miscible) and then remove the solvent under vacuum. Toluene is often used to azeotropically remove water. Repeat this process several times.[10] 2. Liquid-Liquid Extraction: If the product is in a solution with a high-boiling polar solvent, a specialized liquid-liquid extraction can be performed by diluting with a large volume of water and extracting with a nonpolar solvent.[11] |
Data on Drying Techniques
The following table presents illustrative data for drying this compound, starting with an initial solvent content of 8000 ppm water and 2000 ppm acetic acid. These values are representative and may vary based on experimental conditions.
| Drying Technique | Temperature (°C) | Pressure | Time (hours) | Final Water Content (ppm) | Final Acetic Acid Content (ppm) | Notes |
| Air Drying (on benchtop) | 25°C (Ambient) | Atmospheric | 24 | ~6500 | ~1500 | Ineffective for tightly bound solvents; risk of moisture re-adsorption. |
| Desiccator (P₂O₅) | 25°C (Ambient) | Atmospheric | 72 | ~2000 | ~1000 | Slow but gentle method; good for removing surface moisture. |
| Vacuum Desiccator (P₂O₅) | 25°C (Ambient) | < 10 mbar | 48 | ~1000 | ~700 | Faster than atmospheric desiccation but may not remove all lattice-entrapped solvent. |
| Vacuum Oven | 50°C | < 1 mbar | 24 | ~800 | ~550 | A good balance of speed and gentleness. |
| Vacuum Oven | 70°C | < 1 mbar | 24 | < 500 | < 400 | More effective but requires monitoring for thermal degradation. |
| Vacuum Oven with N₂ Bleed | 60°C | < 1 mbar | 24 | < 500 | < 450 | Efficiently removes vapors, potentially reducing the need for higher temperatures. |
Experimental Protocols
Protocol 1: Vacuum Oven Drying of this compound
-
Preparation: Place a thin layer (less than 1 cm deep) of this compound in a clean, shallow glass dish. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.
-
Loading the Oven: Place the dish in a vacuum oven.
-
Applying Vacuum: Close the oven door and begin to apply vacuum, ensuring a gradual decrease in pressure to avoid blowing the powder around the chamber. Aim for a pressure below 1 mbar.
-
Heating: Once the desired vacuum is achieved, set the oven temperature to 50-70°C. Caution: Do not exceed a temperature that could cause decomposition. It is recommended to start with a lower temperature for a longer duration.
-
Drying: Dry the material for at least 24 hours.
-
Cooling and Venting: After the drying period, turn off the heat and allow the oven to cool to room temperature while still under vacuum.
-
Release Vacuum: Slowly vent the oven with a dry, inert gas such as nitrogen or argon to prevent the dried, hygroscopic material from absorbing atmospheric moisture.
-
Analysis: Immediately transfer a sample for residual solvent analysis by HS-GC-MS and/or Karl Fischer titration. Store the bulk material in a tightly sealed container inside a desiccator.
Protocol 2: Analysis of Residual Solvents by Headspace GC-MS
-
Sample Preparation: Accurately weigh approximately 100 mg of the dried this compound into a 20 mL headspace vial.
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of a suitable high-boiling point solvent in which the sample is soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[12]
-
Standard Preparation: Prepare calibration standards by spiking known amounts of the potential residual solvents (e.g., water, acetic acid, chlorobenzene) into the headspace solvent in separate vials.
-
Vial Sealing: Immediately seal the vials with crimp caps.
-
Incubation: Place the sample and standard vials into the headspace autosampler. Incubate at a set temperature (e.g., 80-100°C) for a specific time (e.g., 15-30 minutes) to allow the volatile solvents to equilibrate into the headspace.
-
Injection and GC-MS Analysis: The autosampler will inject a portion of the headspace gas into the GC-MS system.
-
Typical GC Oven Program: Start at 40°C for 4 minutes, ramp to 85°C at 5°C/min, then ramp to 220°C at 30°C/min and hold for 2 minutes.[13]
-
MS Detection: Use scan mode to identify unknown solvents and selective ion monitoring (SIM) for quantification of known solvents.
-
-
Quantification: Compare the peak areas of the solvents in the sample to the calibration curve generated from the standards to determine their concentration in ppm.
Visualizations
Caption: Troubleshooting workflow for ineffective solvent removal.
Caption: Workflow for drying and residual solvent analysis.
References
- 1. uspnf.com [uspnf.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
- 7. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. digivac.com [digivac.com]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. egtchemie.ch [egtchemie.ch]
- 13. gcms.labrulez.com [gcms.labrulez.com]
Addressing batch-to-batch variability in 4-Bromophthalic acid synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability and other common issues encountered during the synthesis of 4-Bromophthalic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and a troubleshooting guide for the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, often related to reaction conditions and reagent quality. Here are the primary causes and corresponding troubleshooting steps:
-
Incomplete Reaction: The bromination of phthalic anhydride or its derivatives is not instantaneous. Ensure the reaction has proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. Be cautious, as excessive heat can promote side reactions.
-
-
Sub-optimal Temperature: Temperature control is critical. A temperature that is too low will result in a slow or incomplete reaction, while a temperature that is too high can lead to the formation of undesired byproducts, including poly-brominated species or degradation products.
-
Poor Quality Reagents: The purity of your starting materials and reagents is paramount.
-
Solution: Use high-purity phthalic anhydride and bromine (or other brominating agents). Ensure that any solvents are anhydrous if the procedure specifies. If using a catalyst like iron, ensure it is fresh and not passivated.
-
-
Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to localized concentrations of reagents and incomplete reaction.
-
Solution: Use a suitable stir bar or overhead stirrer to ensure the reaction mixture is homogeneous.
-
-
Losses During Work-up and Purification: Significant amounts of product can be lost during extraction and recrystallization steps.
-
Solution: When performing extractions, ensure complete phase separation. During recrystallization, avoid using an excessive amount of solvent and ensure the solution is sufficiently cooled to maximize crystal precipitation. Wash the collected crystals with a minimal amount of cold solvent.
-
Q2: My final product is impure. What are the likely impurities and how can I minimize their formation?
A2: The most common impurities in this compound synthesis are isomers (3-Bromophthalic acid), unreacted starting materials, and poly-brominated products.
-
Isomer Formation (3-Bromophthalic Acid): The directing effects of the anhydride group can lead to the formation of the 3-bromo isomer in addition to the desired 4-bromo product.
-
Solution: The reaction conditions, particularly the solvent and catalyst, can influence the isomeric ratio. Some modern synthetic methods, such as those employing ultrasound, claim high selectivity.[3][4] Careful purification by fractional crystallization or chromatography may be necessary to separate the isomers.
-
-
Unreacted Starting Material: The presence of phthalic anhydride in the final product indicates an incomplete reaction.
-
Solution: Refer to the solutions for low yield, particularly extending the reaction time or optimizing the temperature. A final purification step, such as recrystallization, is usually effective at removing unreacted starting material.
-
-
Poly-brominated Products: If the reaction conditions are too harsh (e.g., high temperature, excess bromine), di- or even tetra-brominated phthalic acid can be formed.[5]
-
Solution: Use the stoichiometric amount of the brominating agent. Add the bromine portion-wise or as a solution to control its concentration in the reaction mixture. Maintain the recommended reaction temperature.
-
Q3: I am observing significant batch-to-batch variability in purity and yield. How can I improve consistency?
A3: Batch-to-batch variability is a common challenge in chemical synthesis. A systematic approach to process control is key to achieving consistent results.
-
Standardize All Parameters: Ensure that all reaction parameters are kept consistent between batches. This includes:
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Reagent Purity and Source: Use reagents from the same supplier and lot number if possible.
-
Reaction Temperature and Time: Use a programmable hot plate/stirrer or a reactor with precise temperature control.
-
Addition Rates: Use a syringe pump for the controlled addition of liquid reagents.
-
Stirring Speed: Maintain a consistent stirring rate.
-
-
Control of Moisture: For reactions sensitive to water, ensure all glassware is oven-dried and use anhydrous solvents.
-
Consistent Work-up and Purification: Follow a standardized protocol for all work-up and purification steps. The volume of solvents, extraction times, and cooling rates during crystallization should be consistent.
Data Presentation: Impact of Reaction Parameters
The following tables summarize quantitative data from various synthetic methods for this compound/anhydride, illustrating the impact of different reaction conditions.
Table 1: Comparison of Different Synthesis Methods
| Method | Starting Material | Key Reagents | Temperature (°C) | Typical Yield (%) | Typical Purity (%) | Reference |
| Aqueous Bromination | Phthalic Anhydride | NaOH, Br₂, H₂O | 90 | ~71% (anhydride) | >95% (after purification) | [1] |
| Catalytic Bromination | 4-Chlorotetrahydrophthalic Anhydride | Br₂, Iron catalyst | 110-170 | Variable mixture | Mixture of 4-bromo and 4-chloro phthalic anhydrides | [6] |
| Ultrasound-Assisted | Phthalic Anhydride | NaOH, NaBr, NaOCl | 40-90 | >80% | >98.5% | [3][4] |
| Staged Temperature | Phthalic Anhydride | NaOH, Br₂, Catalyst | 45-80 | >85% | >98.5% | [1][2] |
Table 2: Influence of Temperature on a Staged Bromination Reaction
| Stage | Temperature (°C) | Duration (hours) | Observations |
| 1 | 45 | 1.7 | Initial gentle bromination |
| 2 | 70 | 5 | Main bromination phase |
| 3 | 80 | 5 | Completion of reaction |
| Adapted from a multi-stage protocol.[1][2] |
Experimental Protocols
Below are detailed methodologies for two common methods for the synthesis of this compound.
Method 1: Aqueous Bromination of Phthalic Anhydride
This method involves the direct bromination of phthalic anhydride in an aqueous alkaline solution.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 22 g (148.5 mmol) of phthalic anhydride in 150 mL of water.
-
Formation of Disodium Phthalate: Slowly add a solution of 12 g (300.0 mmol) of sodium hydroxide in a minimal amount of water to the suspension. Stir until the phthalic anhydride is completely dissolved.
-
Bromination: Gently heat the solution to 90°C. Slowly add 8.5 mL (165.9 mmol) of bromine to the reaction mixture.
-
Reaction: Stir the reaction mixture at 90°C for 12 hours.
-
Isolation of Crude Product: Cool the reaction mixture to 0°C. The crude product will precipitate as a pale yellow solid. Collect the solid by vacuum filtration and wash it with 50 mL of cold water.
-
Conversion to Anhydride (Optional): The isolated product is the sodium salt of this compound. To convert it to the anhydride, it can be dissolved in a suitable solvent and heated to reflux for several hours, followed by removal of the solvent.[1]
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
Method 2: Ultrasound-Assisted "Green" Synthesis
This method avoids the use of elemental bromine and is reported to have high yield and selectivity.[3][4]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 100 g of phthalic anhydride and 26 g of NaOH in 600 g of pure water under ultrasonic conditions (20-40 kHz).
-
Addition of Bromide Source: Add 77 g of sodium bromide to the solution and mix thoroughly with ultrasound.
-
Reaction: Heat the mixture to between 40-70°C under ultrasound. Slowly add an aqueous solution of sodium hypochlorite. Simultaneously, add a dilute solution of hydrochloric acid (5-10 wt%) to maintain the pH of the reaction mixture between 5 and 8.
-
Heating and Completion: After the addition is complete, continue the ultrasonic irradiation and heat the mixture to 80-90°C for 1-2 hours.
-
Crystallization: Cool the reaction mixture to between -5 and 5°C and continue ultrasonic treatment for 0.5-1.0 hour to promote crystallization.
-
Isolation of Crude Product: Collect the crude this compound by filtration.
-
Purification (Recrystallization): Recrystallize the crude product from pure water to obtain the final product with a purity of >98.5%.[4]
Mandatory Visualizations
Diagram 1: General Workflow for this compound Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in this compound Synthesis
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]
- 2. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]
- 3. CN103980113A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN103980113B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 5. Aromatic Bromination in Concentrated Nitric Acid [scirp.org]
- 6. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 4-Bromophthalic Acid and 4-Chlorophthalic Acid in Polymerization for High-Performance Materials
For researchers and professionals in materials science and drug development, the choice of monomers is critical in tailoring the properties of polymers. This guide provides an in-depth comparison of the reactivity of 4-Bromophthalic acid and 4-Chlorophthalic acid in polymerization reactions, particularly in the synthesis of polyimides. While direct comparative kinetic data is scarce in publicly available literature, this analysis draws upon fundamental principles of organic chemistry, electronic effects, and established polymerization protocols to provide a comprehensive overview.
The primary route for utilizing these monomers in polymerization is through their cyclic anhydride form, 4-bromophthalic anhydride and 4-chlorophthalic anhydride, which readily react with diamines to form polyimides. The reactivity of these anhydrides is predominantly influenced by the electrophilicity of the carbonyl carbons, which is in turn affected by the electron-withdrawing nature of the halogen substituent on the aromatic ring.
Theoretical Reactivity: An Electronic Perspective
The reactivity of the phthalic anhydride ring towards nucleophilic attack by a diamine is a key determinant of the polymerization rate. The electron-withdrawing or donating nature of the substituent at the 4-position plays a crucial role in modulating this reactivity. This effect can be quantified using Hammett substituent constants (σ). A more positive Hammett constant indicates a stronger electron-withdrawing effect, which generally leads to a higher reaction rate in nucleophilic aromatic substitution-type reactions.
| Substituent | Hammett Constant (σp) |
| -Br | +0.23 |
| -Cl | +0.23 |
Note: The para (p) Hammett constants are presented here as they are most relevant to the 4-position.
Based on their nearly identical Hammett constants, it is theoretically predicted that 4-Bromophthalic anhydride and 4-Chlorophthalic anhydride will exhibit very similar reactivities in the initial acylation step of polyimide formation. Both halogens are moderately electron-withdrawing, thus activating the anhydride ring towards nucleophilic attack compared to unsubstituted phthalic anhydride.
Another critical factor, particularly in polymerization reactions that may proceed via a nucleophilic aromatic substitution mechanism where the halogen acts as a leaving group, is the leaving group ability. Generally, in nucleophilic aromatic substitution reactions, the leaving group ability of halogens follows the order F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is favored by a more electronegative halogen that increases the electrophilicity of the carbon atom it is attached to. However, in the context of polyimide synthesis from dianhydrides, the halogen is not typically the leaving group.
Experimental Data Summary
| Property | This compound | 4-Chlorophthalic Acid |
| Molecular Formula | C₈H₅BrO₄ | C₈H₅ClO₄ |
| Molecular Weight | 245.03 g/mol | 200.58 g/mol |
| Melting Point | 171-174 °C | 151-154 °C |
| CAS Number | 6968-28-1 | 1563-63-9 |
| Form | Solid | Solid |
| Property | 4-Bromophthalic Anhydride | 4-Chlorophthalic Anhydride |
| Molecular Formula | C₈H₃BrO₃ | C₈H₃ClO₃ |
| Molecular Weight | 227.01 g/mol | 182.56 g/mol |
| Melting Point | 103-107 °C | 96-99 °C[1] |
| CAS Number | 86-90-8 | 118-45-6[1] |
| Form | Solid | Solid |
Experimental Protocols
The synthesis of polyimides from 4-halophthalic anhydrides is typically carried out using a two-step polycondensation method. This involves the formation of a soluble poly(amic acid) precursor at low temperatures, followed by chemical or thermal imidization to yield the final polyimide.
Two-Step Polycondensation for Polyimide Synthesis
1. Poly(amic acid) Formation:
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Procedure:
-
An aromatic diamine (e.g., 4,4'-oxydianiline, ODA) is dissolved in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere.
-
An equimolar amount of either 4-bromophthalic anhydride or 4-chlorophthalic anhydride is added portion-wise to the stirred solution of the diamine at room temperature.
-
The reaction mixture is stirred for several hours (typically 8-24 hours) at room temperature to form a viscous poly(amic acid) solution. The progress of the reaction can be monitored by measuring the solution viscosity.
-
2. Imidization:
-
Thermal Imidization:
-
The poly(amic acid) solution is cast onto a glass plate to form a thin film.
-
The film is then heated in a stepwise manner under a nitrogen atmosphere or vacuum. A typical heating schedule would be: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the cyclodehydration to the polyimide.
-
-
Chemical Imidization:
-
A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine, are added to the poly(amic acid) solution.
-
The mixture is stirred at room temperature or slightly elevated temperatures for several hours to induce cyclization.
-
The resulting polyimide, which is often insoluble, is then precipitated by pouring the reaction mixture into a non-solvent like methanol, filtered, washed, and dried.
-
Logical Workflow for Polyimide Synthesis
The following diagram illustrates the general two-step process for synthesizing polyimides from a dianhydride and a diamine.
Caption: General workflow for the two-step synthesis of polyimides.
Conclusion
References
A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of 4-bromophthalic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is critical to ensuring the safety, efficacy, and quality of the final product. A variety of analytical techniques can be employed to determine its purity, each with distinct advantages and limitations. This guide provides an objective comparison of the most common methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration—supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of analytical method for determining the purity of this compound depends on several factors, including the required precision, the nature of potential impurities, available instrumentation, and the desired speed of analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Acid-Base Titration |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Neutralization reaction between the acidic analyte and a standardized basic titrant. |
| Primary Use | Quantification of the main component and detection of non-volatile or thermally labile impurities. | Quantification of volatile impurities and the main component after derivatization. | Determination of the total acidic content (assay). |
| Reported Purity (%) | >98.5%[1][2] | ≥97.5% (as silylated derivative)[3] | ≥97.5 to ≤102.5%[3] |
| Advantages | High resolution and sensitivity, suitable for a wide range of impurities.[4] | High efficiency for volatile compounds.[4] | Low cost, simple, and provides an absolute measure of total acidity.[4] |
| Disadvantages | Higher cost of instrumentation and solvents.[4] | Requires derivatization for the non-volatile this compound, potential for thermal degradation of analytes.[5][6] | Non-specific; it measures all acidic components and cannot distinguish between the main compound and acidic impurities. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the determination of this compound purity.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
This compound reference standard
-
This compound sample for analysis
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (containing a small amount of acid like phosphoric or formic acid).[7] A gradient elution may be used to separate impurities with different polarities.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Run Time: Approximately 20-30 minutes, sufficient to elute all components.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard at a concentration of approximately 1 mg/mL in the mobile phase.
-
Sample Solution Preparation: Prepare the this compound sample in the same manner as the standard solution.
-
Analysis: Inject the standard solution followed by the sample solution into the HPLC system.
-
Data Processing: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample using the area percentage method from the resulting chromatogram.
Gas Chromatography (GC)
This protocol describes a GC method for assessing the purity of this compound, which requires a derivatization step to increase its volatility.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar analytes (e.g., DB-5 or equivalent)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Suitable solvent for derivatization (e.g., Acetonitrile, Pyridine)
-
This compound reference standard
-
This compound sample for analysis
-
Carrier gas (Helium or Nitrogen)
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
Procedure:
-
Derivatization and Standard Preparation: Accurately weigh about 10 mg of the this compound reference standard into a vial. Add 1 mL of the chosen solvent and 200 µL of BSTFA. Cap the vial and heat at 70 °C for 30 minutes.
-
Derivatization and Sample Preparation: Prepare the this compound sample in the same manner as the standard.
-
Analysis: Inject the derivatized standard solution to determine the retention time of the silylated this compound, followed by the derivatized sample solution.
-
Data Processing: Calculate the purity of the sample using the area percentage method from the resulting chromatogram.
Acid-Base Titration
This protocol outlines an aqueous acid-base titration for determining the assay of this compound.
Instrumentation:
-
Analytical balance
-
Buret (50 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
Reagents and Materials:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Deionized water
-
This compound sample for analysis
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add about 100 mL of deionized water to the flask and stir until the sample is completely dissolved. Gentle heating may be required.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the solution. Titrate the this compound solution with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed.
-
Calculation: Record the volume of NaOH solution used. The purity of this compound is calculated based on its molecular weight and the stoichiometry of the reaction with NaOH (1 mole of this compound reacts with 2 moles of NaOH).
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. CN103980113A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN103980113B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 4-Bromophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to HPLC and GC-MS Analysis of 4-Bromophthalic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, the accurate analysis of 4-Bromophthalic acid and its derivatives is crucial for process monitoring, impurity profiling, and quality control. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to aid in selecting the most suitable technique for specific analytical needs.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Ideal for non-volatile and thermally labile compounds. This compound can be analyzed directly. | Requires analytes to be volatile and thermally stable. Derivatization is necessary for this compound.[1] |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | More complex, requiring a mandatory derivatization step to increase volatility and thermal stability.[1] |
| Instrumentation | HPLC system with a UV or Mass Spectrometry (MS) detector. | GC system coupled with a Mass Spectrometer. |
| Speed | Analysis times can vary, but generally, GC can be faster for comparable separations.[2] | Often provides faster analysis times, especially with modern capillary columns.[2] |
| Sensitivity & Selectivity | Highly sensitive and selective, especially when coupled with MS. | Extremely sensitive and provides excellent selectivity and structural information due to mass fragmentation patterns. |
| Cost | HPLC systems can be more expensive to purchase and operate.[2] | GC systems are generally less expensive.[2] |
Performance Comparison: Quantitative Data
While specific quantitative performance data for this compound is not extensively published, the following table provides a representative comparison based on the analysis of similar brominated aromatic acids.
| Parameter | HPLC (Representative Data for Bromophenols) | GC-MS (Typical Performance for Derivatized Acids) |
| Limit of Detection (LOD) | < 0.04 µg/mL[3] | 0.02 - 0.03 ng/mL[4] |
| Limit of Quantification (LOQ) | < 0.12 µg/mL[3] | 0.05 - 0.10 ng/mL[4] |
| **Linearity (R²) ** | ≥ 0.999[3] | Typically > 0.998 |
| Precision (RSD) | Intra-day ≤ 6.28%, Inter-day ≤ 5.21%[3] | Typically < 10% |
| Accuracy/Recovery | 95.1% - 104.9%[3] | Typically 90% - 110% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a common reverse-phase HPLC method suitable for the analysis of this compound and its derivatives.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: Newcrom R1 or Phenomenex C8(2) Luna, 150 mm x 2.0 mm, 3 µm particle size.[2][3]
-
Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water (A) and acetonitrile (B).[3] For MS compatibility, 0.1% formic acid can be used instead of phosphoric or trifluoroacetic acid.[5][6]
-
Gradient Program:
-
Start at 2% B, increase to 20% B in 0.1 min.
-
20% to 50% B over 15 min.
-
50% to 70% B over 20 min.
-
70% to 98% B over 5 min, hold for 10 min.
-
Re-equilibrate at initial conditions for 10 min.
-
-
Flow Rate: 0.25 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 5 µL.[2]
-
Detection: UV at 210, 280, and 310 nm, or coupled to a mass spectrometer with electrospray ionization (ESI).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the low volatility of this compound, a derivatization step is mandatory for GC-MS analysis. Silylation is a common approach.
1. Derivatization (Silylation):
-
Place a known amount of the dried sample (e.g., 1 mg) in a reaction vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS, or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 70-80 °C for 30-60 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5-10 minutes.
-
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Visualization of Analytical Workflows
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Conclusion and Recommendations
The choice between HPLC and GC-MS for the analysis of this compound and its derivatives depends on the specific requirements of the analysis.
HPLC is the recommended method for:
-
Routine quantitative analysis where high throughput is needed and derivatization is undesirable.
-
Analysis of thermally sensitive derivatives.
-
Laboratories where a robust and widely applicable method for both polar and non-polar compounds is required.
GC-MS is the preferred technique when:
-
The highest sensitivity and definitive structural confirmation are required.
-
Analysis of volatile impurities alongside the main analytes is necessary.
-
The complexity and time for sample derivatization are acceptable for the analytical goal.
For most quality control and drug development applications, HPLC offers a more direct and versatile approach. However, GC-MS remains an invaluable tool for in-depth structural elucidation and trace-level analysis, provided a reliable derivatization protocol is established.
References
- 1. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromobenzoic acid | SIELC Technologies [sielc.com]
- 6. Separation of 4-Bromophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of 3-Bromophthalic Acid and 4-Bromophthalic Acid in Metal-Organic Framework Synthesis: A Guided Perspective
A comprehensive review of existing literature reveals a notable scarcity of synthesized and characterized Metal-Organic Frameworks (MOFs) utilizing 3-Bromophthalic acid and 4-Bromophthalic acid as primary organic linkers. This absence of specific experimental data precludes a direct, data-driven comparison of their performance in MOF synthesis. However, by drawing upon the principles of coordination chemistry and the established knowledge of MOF design, we can provide a prospective analysis for researchers, scientists, and drug development professionals on how the isomeric difference between these two linkers might influence the resulting framework structures and properties.
The strategic placement of the bromine substituent on the phthalic acid backbone is anticipated to exert significant control over the coordination behavior of the ligand and the ultimate topology and functionality of the resulting MOF. The steric hindrance and electronic effects introduced by the bromine atom at the 3-position versus the 4-position can lead to distinct differences in the self-assembly process with metal ions.
Below, we present a hypothetical comparative framework, outlining the key parameters that would be essential for a rigorous experimental comparison. This is followed by generalized experimental protocols and illustrative diagrams to guide future research in this area.
Visualizing the Ligands and Synthesis Pathway
To appreciate the structural nuances, it is crucial to visualize the isomeric linkers and the general process of MOF synthesis.
A general workflow for the synthesis of MOFs from these linkers would typically involve a solvothermal reaction, as depicted below.
Comparative Data Summary (Hypothetical)
Should experimental data become available, a structured comparison would be essential for easy interpretation. The following table outlines the key quantitative parameters that should be compared.
| Property | MOF from 3-Bromophthalic Acid | MOF from this compound |
| Synthesis Conditions | ||
| Metal Ion | e.g., Cu(II), Zn(II) | e.g., Cu(II), Zn(II) |
| Solvent System | e.g., DMF/Ethanol | e.g., DMF/Ethanol |
| Temperature (°C) | e.g., 80-120 | e.g., 80-120 |
| Reaction Time (h) | e.g., 24-72 | e.g., 24-72 |
| Yield (%) | Data not available | Data not available |
| Structural Properties | ||
| Crystal System | Data not available | Data not available |
| Space Group | Data not available | Data not available |
| Unit Cell Parameters | Data not available | Data not available |
| Porosity (BET Surface Area, m²/g) | Data not available | Data not available |
| Pore Volume (cm³/g) | Data not available | Data not available |
| Performance Metrics | ||
| Thermal Stability (TGA, °C) | Data not available | Data not available |
| Chemical Stability (e.g., in water, acidic/basic media) | Data not available | Data not available |
| Catalytic Activity (if applicable) | Data not available | Data not available |
| Gas Adsorption Capacity (if applicable) | Data not available | Data not available |
Detailed Experimental Protocols (Generalized)
The following are generalized protocols for the synthesis of MOFs using brominated phthalic acid linkers, based on common practices in the field. These should be adapted and optimized for specific metal-linker combinations.
Protocol 1: Synthesis of a MOF using 3-Bromophthalic Acid
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass vial, dissolve 0.1 mmol of a selected metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O) in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 0.1 mmol of 3-Bromophthalic acid in 5 mL of ethanol.
-
Combine the two solutions in the 20 mL vial and sonicate for 10 minutes to ensure homogeneity.
-
-
Solvothermal Synthesis:
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the mixture to 100°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
Allow the oven to cool down to room temperature naturally.
-
-
Product Isolation and Activation:
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove unreacted starting materials.
-
Immerse the crystals in a volatile solvent like acetone for 24 hours, replacing the solvent every 8 hours to exchange the high-boiling point solvent within the pores.
-
Activate the MOF by heating the solvent-exchanged crystals under vacuum at 120°C for 12 hours to remove the guest solvent molecules.
-
Protocol 2: Synthesis of a MOF using this compound
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass vial, dissolve 0.1 mmol of a selected metal salt (e.g., Copper(II) Nitrate Trihydrate, Cu(NO₃)₂·3H₂O) in 5 mL of N,N-Diethylformamide (DEF).
-
Add 0.1 mmol of this compound directly to the metal salt solution.
-
Add 0.05 mL of a modulator, such as acetic acid, to potentially influence crystal growth.
-
Sonicate the mixture for 15 minutes until a clear solution is obtained.
-
-
Solvothermal Synthesis:
-
Seal the vial and place it in an oven.
-
Heat to 85°C at a rate of 2°C/min and maintain this temperature for 72 hours.
-
Cool the oven to room temperature at a rate of 1°C/min.
-
-
Product Isolation and Activation:
-
Isolate the resulting crystals by decanting the mother liquor.
-
Wash the product with fresh DEF (3 x 5 mL) followed by methanol (3 x 5 mL).
-
Perform solvent exchange by soaking the crystals in chloroform for 48 hours, with periodic replacement of the chloroform.
-
Activate the sample by heating under a dynamic vacuum at 150°C for 10 hours.
-
Anticipated Influence of Bromine Position
-
Coordination Geometry: The bromine atom at the 3-position is in close proximity to one of the carboxylic acid groups. This could introduce steric hindrance, potentially influencing the coordination mode of that carboxylate group and leading to a more distorted or lower-dimensional framework compared to the 4-bromo isomer. The 4-bromo substituent is sterically less demanding on the carboxylate groups, which might favor the formation of more predictable and higher-symmetry networks.
-
Electronic Effects: The electron-withdrawing nature of the bromine atom can affect the acidity of the carboxylic acid protons and the electron density on the carboxylate oxygen atoms. This can, in turn, influence the strength and lability of the metal-ligand coordination bonds, impacting the thermal and chemical stability of the resulting MOFs.
-
Intermolecular Interactions: The bromine atom can participate in halogen bonding, which can act as a structure-directing force, influencing the packing of the framework and the overall topology. The different positioning of the bromine atom in the two isomers will lead to different possibilities for these non-covalent interactions.
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 4-Bromophthalic Acid
The definitive confirmation of a molecule's three-dimensional structure is paramount in the fields of chemical research and drug development. For a molecule such as 4-Bromophthalic acid, a versatile building block in organic synthesis, unequivocal structural validation is crucial for predicting its reactivity, understanding its biological activity, and ensuring the purity and quality of resulting compounds. While X-ray crystallography stands as the gold standard for determining the solid-state structure of a molecule, a suite of spectroscopic techniques provides complementary and often more accessible methods for structural elucidation. This guide provides a comprehensive comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of this compound.
At a Glance: Comparing Analytical Techniques for Structural Validation
The choice of analytical technique for molecular structure validation depends on a variety of factors including the nature of the sample, the level of detail required, and the available instrumentation. The following table summarizes the key performance indicators for X-ray crystallography and alternative spectroscopic methods in the context of analyzing this compound.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FT-IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei, stereochemistry | Presence of functional groups | Molecular weight, elemental composition, fragmentation pattern |
| Sample Phase | Solid (single crystal) | Liquid (solution) or Solid-State | Solid, Liquid, or Gas | Solid, Liquid, or Gas (requires ionization) |
| Resolution | Atomic resolution (typically < 1 Å) | High (can distinguish subtle differences in chemical environments) | Moderate (identifies functional groups) | High (can determine exact mass and isotopic distribution) |
| Sensitivity | Requires a single crystal of sufficient size and quality | Moderate to high (milligram to microgram scale) | High (microgram to nanogram scale) | Very high (picogram to femtogram scale) |
| Ambiguity | Unambiguous determination of solid-state structure | Can have ambiguity in complex structures without 2D techniques | Ambiguous for complete structure, provides partial information | Isomers can be difficult to distinguish without tandem MS |
| Key Advantage | Provides the absolute 3D structure in the solid state. | Powerful for determining the connectivity and stereochemistry in solution. | Fast, non-destructive, and excellent for identifying functional groups. | High sensitivity and provides accurate molecular weight and formula. |
The Gold Standard: X-ray Crystallography
Single-crystal X-ray diffraction provides an unparalleled, unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine precise atomic coordinates, bond lengths, bond angles, and the overall molecular geometry.[1][2]
Representative Crystallographic Data for a Substituted Phthalic Acid (4,6-dibromoisophthalic acid monohydrate)[3]
| Parameter | Value |
| Chemical Formula | C₈H₄Br₂O₄·H₂O |
| Molecular Weight | 341.95 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 3.8740(8) Å, b = 17.366(4) Å, c = 15.710(3) Å |
| α = 90°, β = 90.91(3)°, γ = 90° | |
| Unit Cell Volume | 1056.8(4) ų |
| Molecules per Unit Cell (Z) | 4 |
This level of detail allows for a complete understanding of the molecule's conformation and intermolecular interactions in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of determining a crystal structure by X-ray diffraction involves several key steps:
-
Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[2] The diffracted X-rays are detected, and their intensities are recorded.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using computational methods.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Figure 1. A generalized workflow for the determination of a molecular structure using single-crystal X-ray crystallography.
Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural answer for the solid state, spectroscopic methods offer valuable insights, particularly for the molecule's structure in solution and for routine analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule.[4] By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom.
Expected NMR Data for this compound:
-
¹H NMR: The proton NMR spectrum would show signals for the aromatic protons. The chemical shifts and coupling patterns of these signals would confirm the substitution pattern on the benzene ring. The acidic protons of the carboxylic acid groups would likely appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm).[5]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the two carboxylic acid carbons and the six aromatic carbons. The chemical shifts of these signals are indicative of their electronic environment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][7][8] The solution is filtered into an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied to the sample, and the resulting signals are detected.
-
Data Processing: The raw data is Fourier transformed to produce the NMR spectrum, which is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] The absorption of infrared radiation by the molecule causes vibrations of its chemical bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment.
Expected FT-IR Data for this compound:
-
O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a carboxylic acid, often appearing as a dimer due to hydrogen bonding.[10]
-
C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.[10]
-
C-O Stretch and O-H Bend: Absorptions in the regions of 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ (O-H bend) are also expected.[10]
-
Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic ring will also be present.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder.[6]
-
Pellet Formation: The mixture is placed in a die and pressed under high pressure to form a transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the infrared spectrum is recorded.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the mass of this compound (C₈H₅BrO₄, molecular weight: 245.03 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of similar intensity separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments.[12]
-
Fragmentation Pattern: Depending on the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI), characteristic fragment ions would be observed, providing further structural information. For example, loss of H₂O, CO, or COOH from the molecular ion are common fragmentation pathways for carboxylic acids.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly into the ion source or after separation by chromatography (e.g., GC-MS or LC-MS).
-
Ionization: The sample molecules are ionized. Common methods include Electron Ionization (EI) for volatile compounds and Electrospray Ionization (ESI) for less volatile or thermally labile compounds.[13]
-
Mass Analysis: The ions are separated according to their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Logical Pathway for Structural Validation
The process of validating a molecular structure often follows a logical progression, starting with less definitive but more accessible techniques and culminating in the unambiguous determination by X-ray crystallography if a suitable crystal can be obtained.
Figure 2. A logical workflow for the comprehensive structural validation of a small organic molecule like this compound.
Conclusion
References
- 1. agilent.com [agilent.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. 4,6-Dibromoisophthalic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rigaku.com [rigaku.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. cif.iastate.edu [cif.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Titration Methods for Determining the Acid Value of 4-Bromophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various titration methods for determining the acid value of 4-Bromophthalic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The accurate determination of its acid value is crucial for quality control and stoichiometry in subsequent reactions. This document presents a comparative analysis of potentiometric, indicator, non-aqueous, and spectrophotometric methods, including detailed experimental protocols and expected performance data.
Theoretical Acid Value of this compound
This compound (C₈H₅BrO₄) is a dibasic acid, meaning it has two carboxylic acid functional groups that will be neutralized by a base during titration.[1]
The theoretical acid value can be calculated as follows:
-
Molecular Weight of this compound: 245.03 g/mol [1]
-
Molecular Weight of Potassium Hydroxide (KOH): 56.11 g/mol
-
Stoichiometry: 1 mole of this compound reacts with 2 moles of KOH.
Calculation:
Theoretical Acid Value (mg KOH/g) = (2 * 56.11 g/mol * 1000 mg/g) / 245.03 g/mol
Theoretical Acid Value ≈ 457.98 mg KOH/g
This theoretical value serves as a benchmark for evaluating the accuracy of the experimental methods.
Comparison of Titration Methods
The following table summarizes the key performance characteristics of different methods for determining the acid value of this compound. The data presented are typical expected values based on general analytical principles and may vary depending on specific experimental conditions and instrumentation.
| Parameter | Potentiometric Titration | Indicator Titration | Non-Aqueous Titration | Spectrophotometric Method |
| Principle | Measurement of potential change during titration. | Visual observation of a color change at the endpoint. | Titration in a non-aqueous solvent to enhance acidity. | Formation of a colored complex with the carboxylic acid groups. |
| Typical Precision (RSD) | < 0.5% | 0.5 - 1.0% | < 1.0% | 1 - 2% |
| Typical Accuracy (Recovery) | 99.5 - 100.5% | 99.0 - 101.0% | 98.0 - 102.0% | 95 - 105% |
| Subjectivity | Low | High | Moderate | Low |
| Cost per Sample | Moderate | Low | High | Moderate |
| Throughput | Moderate | High | Moderate | High |
| Interferences | Other acidic or basic impurities. | Colored or turbid samples. | Water, other protic substances. | Compounds that absorb at the same wavelength. |
| Advantages | High precision and accuracy, objective endpoint determination. | Simple, low cost. | Suitable for water-insoluble or very weak acids. | High sensitivity, suitable for low concentrations. |
| Disadvantages | Higher initial equipment cost. | Subjective endpoint, less precise for weak acids. | Requires specialized solvents and titrants, sensitive to water. | Indirect method, requires a specific complexation reaction. |
Experimental Protocols
Potentiometric Titration
This method offers high precision and is recommended for accurate determination of the acid value.
a. Reagents and Equipment:
-
This compound sample
-
Standardized 0.1 M Potassium Hydroxide (KOH) in ethanol or methanol
-
Ethanol or a mixture of equal volumes of ethanol and toluene, neutralized to the endpoint.
-
Automatic titrator with a pH electrode
-
Analytical balance
-
Magnetic stirrer and stir bar
-
250 mL beaker
b. Procedure:
-
Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL beaker.
-
Add 50 mL of the neutralized ethanol or ethanol/toluene solvent mixture and a magnetic stir bar.
-
Stir the solution until the sample is completely dissolved. Gentle warming may be applied if necessary.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully covered.
-
Titrate the solution with the standardized 0.1 M alcoholic KOH solution using the automatic titrator.
-
The endpoint is the point of maximum inflection on the titration curve. Since this compound is a dibasic acid, two inflection points may be observed. The second equivalence point corresponds to the complete neutralization of both carboxylic acid groups.
-
Record the volume of KOH solution used at the second equivalence point.
-
Perform a blank titration with the solvent and subtract the blank volume from the sample titration volume.
c. Calculation: Acid Value (mg KOH/g) = ((V_sample - V_blank) * M_KOH * 56.11) / W_sample
Where:
-
V_sample = Volume of KOH solution used for the sample (mL)
-
V_blank = Volume of KOH solution used for the blank (mL)
-
M_KOH = Molarity of the KOH solution (mol/L)
-
56.11 = Molecular weight of KOH ( g/mol )
-
W_sample = Weight of the this compound sample (g)
Indicator Titration
This is a simpler, more cost-effective method, but its accuracy depends on the analyst's ability to discern the color change at the endpoint.
a. Reagents and Equipment:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Ethanol or a mixture of equal volumes of ethanol and ether, neutralized to the endpoint.
-
Phenolphthalein indicator solution (1% in ethanol).
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
b. Procedure:
-
Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of the neutralized solvent and a magnetic stir bar.
-
Stir the solution until the sample is completely dissolved.
-
Add 2-3 drops of phenolphthalein indicator solution.
-
Titrate the solution with the standardized 0.1 M NaOH or KOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of titrant used.
-
Perform a blank titration with the solvent and indicator and subtract the blank volume from the sample titration volume.
c. Calculation: The calculation is the same as for the potentiometric titration, using the molarity of the NaOH or KOH titrant.
Non-Aqueous Titration
This method is particularly useful if the acid is very weak or insoluble in aqueous-alcoholic mixtures. For this compound, which has limited water solubility, this can be an effective approach.
a. Reagents and Equipment:
-
This compound sample
-
Standardized 0.1 M Tetrabutylammonium Hydroxide (TBAH) in a suitable non-aqueous solvent (e.g., isopropanol/methanol mixture).[2][3]
-
Solvent: Aprotic solvent such as dimethylformamide (DMF) or a mixture of toluene and methanol.[2][3]
-
Indicator: Thymol blue (0.3% in methanol) or potentiometric endpoint detection.[3]
-
Burette (50 mL) or automatic titrator
-
Erlenmeyer flask (250 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
b. Procedure:
-
Accurately weigh approximately 0.1-0.2 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of the chosen non-aqueous solvent and a magnetic stir bar.
-
Stir until the sample is completely dissolved.
-
If using an indicator, add a few drops of thymol blue solution.
-
Titrate with the standardized 0.1 M TBAH solution. The endpoint with thymol blue is a color change from yellow to blue. If using a potentiometric endpoint, follow the procedure for potentiometric titration.
-
It is crucial to protect the system from atmospheric carbon dioxide, which can react with the strong base titrant.
-
Perform a blank titration with the solvent and indicator.
c. Calculation: The calculation is the same as for the previous methods, using the molarity of the TBAH titrant.
Spectrophotometric Method (Indirect)
This method involves a chemical reaction to produce a colored species, where the intensity of the color is proportional to the concentration of the carboxylic acid groups. This is an indirect method and requires careful calibration.
a. Reagents and Equipment:
-
This compound sample
-
Reagents for complex formation (e.g., formation of a ferric hydroxamate complex). This involves reacting the carboxylic acid with hydroxylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), followed by the addition of ferric chloride to form a colored complex.[4]
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
b. Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
To each standard solution, add the complex-forming reagents under controlled conditions (e.g., specific pH, temperature, and reaction time).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the colored complex.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of solvent.
-
Treat an aliquot of the sample solution with the complex-forming reagents in the same manner as the standards.
-
Measure the absorbance of the resulting solution at the λmax.
-
Determine the concentration of carboxylic acid groups from the calibration curve.
-
c. Calculation:
-
From the concentration obtained from the calibration curve, calculate the total moles of carboxylic acid groups in the original sample.
-
Since 1 mole of this compound has 2 moles of carboxylic acid groups, calculate the moles of this compound.
-
Calculate the mass of this compound in the sample.
-
The acid value can then be calculated based on the determined amount of the acid.
Visualizations
Caption: Experimental workflow for the titration method.
Caption: Logical relationship of comparison methods.
References
Spectroscopic comparison of 4-Bromophthalic acid and its anhydride
For researchers, scientists, and professionals in drug development, a nuanced understanding of the structural and electronic properties of chemical compounds is paramount. This guide provides a detailed spectroscopic comparison of 4-Bromophthalic acid and its corresponding anhydride, offering key data and experimental insights to aid in their differentiation and characterization.
This comparison utilizes Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to highlight the distinct spectral features of this compound and 4-Bromophthalic anhydride. The transformation from the diacid to the anhydride results in significant changes in their respective spectra, providing clear markers for identification and analysis.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | This compound | 4-Bromophthalic Anhydride | Key Differentiator |
| Infrared (IR) | Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹) | Absence of broad O-H stretch, Two C=O stretches (~1845 cm⁻¹ and ~1770 cm⁻¹) | Presence/absence of the broad hydroxyl group peak and the number of carbonyl peaks. |
| ¹H NMR | Aromatic protons, Carboxylic acid proton (broad singlet, downfield) | Aromatic protons only | Presence of the highly deshielded and broad carboxylic acid proton signal. |
| ¹³C NMR | Aromatic carbons, Carboxylic acid carbonyl carbon (~167 ppm) | Aromatic carbons, Anhydride carbonyl carbons (~162 ppm) | Chemical shift of the carbonyl carbons. |
| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z 244/246 | Molecular Ion Peak (M⁺) at m/z 226/228 | A difference of 18 amu in the molecular ion peak, corresponding to the loss of a water molecule. |
In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The most striking difference between the IR spectra of this compound and its anhydride lies in the hydroxyl (O-H) and carbonyl (C=O) stretching regions.
This compound: The spectrum is characterized by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid groups, broadened due to hydrogen bonding. A strong, sharp absorption peak is observed around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxyl groups.[1][2][3]
4-Bromophthalic Anhydride: The broad O-H stretching band is absent in the anhydride's spectrum. A key feature is the appearance of two distinct C=O stretching bands, a consequence of symmetric and asymmetric stretching of the two carbonyl groups in the anhydride ring. These typically appear at higher wavenumbers than the acid's carbonyl stretch, around 1845 cm⁻¹ and 1770 cm⁻¹.[4]
| Feature | This compound (cm⁻¹) | 4-Bromophthalic Anhydride (cm⁻¹) |
| O-H Stretch | ~3300-2500 (broad, strong) | Absent |
| C=O Stretch | ~1700 (strong) | ~1845 (strong), ~1770 (strong) |
| C-O Stretch | ~1300-1200 (medium) | ~1250 (strong) |
| Aromatic C-H Stretch | ~3100-3000 (medium) | ~3100-3000 (medium) |
| Aromatic C=C Stretch | ~1600, ~1475 (medium) | ~1600, ~1475 (medium) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectra of both compounds will show signals in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons on the benzene ring. The splitting patterns of these signals will be complex due to the substitution pattern.
The defining difference is the presence of a signal for the carboxylic acid protons in this compound. This signal is typically a broad singlet located far downfield (often >10 ppm) due to the acidic nature of the protons. This peak is absent in the spectrum of the anhydride.[5]
| Feature | This compound (ppm) | 4-Bromophthalic Anhydride (ppm) |
| Aromatic Protons | Multiplets in the 7.0-8.5 region | Multiplets in the 7.0-8.5 region |
| Carboxylic Acid Proton | Broad singlet, >10 ppm | Absent |
In the ¹³C NMR spectra, both compounds will exhibit signals for the aromatic carbons. The key distinction lies in the chemical shift of the carbonyl carbons.
For this compound, the carbonyl carbon of the carboxylic acid groups will appear at approximately 167 ppm. In contrast, the carbonyl carbons of the anhydride are typically found at a slightly different chemical shift, around 162 ppm.[6][7]
| Feature | This compound (ppm) | 4-Bromophthalic Anhydride (ppm) |
| Aromatic Carbons | Signals in the 120-140 region | Signals in the 120-140 region |
| Carbonyl Carbon | ~167 | ~162 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular ion peak (M⁺) is a crucial piece of data for determining the molecular weight of a compound.
Due to the presence of a bromine atom, both compounds will exhibit a characteristic M+2 isotope peak, with the two peaks (M⁺ and M+2) having nearly equal intensity, which is a hallmark of bromine-containing compounds.[8]
The molecular weight of this compound is 244.97 g/mol , and its mass spectrum will show a molecular ion peak at m/z 244 and 246. 4-Bromophthalic anhydride has a molecular weight of 226.96 g/mol , resulting from the loss of a water molecule (18.01 g/mol ) from the acid. Its mass spectrum will, therefore, show a molecular ion peak at m/z 226 and 228.[4][9] This difference of 18 mass units is a definitive indicator of the anhydride formation.
| Feature | This compound (m/z) | 4-Bromophthalic Anhydride (m/z) |
| Molecular Ion (M⁺) | 244 | 226 |
| Isotope Peak (M+2)⁺ | 246 | 228 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific spectrometer being used.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.[10]
-
Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[11][12]
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.[13][14]
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.[15]
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.[16]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
Visualizing the Relationship and Workflow
To further clarify the relationship between this compound and its anhydride, and the general workflow for their spectroscopic analysis, the following diagrams are provided.
Caption: Chemical relationship between this compound and its anhydride.
Caption: General experimental workflow for spectroscopic comparison.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. 4-Bromophthalic anhydride | C8H3BrO3 | CID 66590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-BROMO PHTHALIC ANHYDRUS(86-90-8) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Bromoisophthalic acid(6939-93-1) 13C NMR spectrum [chemicalbook.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. 4-BROMO PHTHALIC ANHYDRUS(86-90-8) MS [m.chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 16. youtube.com [youtube.com]
Assessing the impact of the bromine position on the properties of brominated phthalic acids
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent positioning on molecular properties is paramount. This guide provides a comprehensive comparison of 3-bromophthalic acid and 4-bromophthalic acid, highlighting how the seemingly minor shift of a bromine atom can significantly influence their physicochemical properties, reactivity, and potential biological interactions.
This report synthesizes available data to offer a side-by-side assessment of these two key isomers. While experimental data for a direct comparison is not always available in a single source, this guide collates information from various studies and databases to present a clear overview for research and development purposes.
Physicochemical Properties: A Tale of Two Isomers
The location of the bromine atom on the phthalic acid backbone directly impacts its electronic environment, leading to differences in acidity, melting point, and solubility.
| Property | 3-Bromophthalic Acid | This compound | Impact of Bromine Position |
| Molecular Formula | C₈H₅BrO₄ | C₈H₅BrO₄ | Identical |
| Molecular Weight | 245.03 g/mol | 245.03 g/mol | Identical |
| Melting Point | 183-184°C[1] | 162-164°C[2] | The closer proximity of the bromine atom to both carboxyl groups in the 3-position likely leads to stronger intermolecular interactions, resulting in a higher melting point. |
| Predicted pKa₁ | 1.90 ± 0.10[1] | ~2.48 (for 4-bromoisophthalic acid)[3] | The electron-withdrawing effect of the bromine atom increases the acidity of the carboxylic acids compared to unsubstituted phthalic acid. The lower predicted pKa of the 3-isomer suggests it is a stronger acid, likely due to the bromine's closer inductive effect on both carboxyl groups. |
| Solubility | Data not available | Soluble in polar solvents like methanol and dimethylformamide (DMF).[4] | While specific comparative data is limited, the polarity of both molecules suggests solubility in polar organic solvents. Differences in crystal packing due to the bromine position may lead to variations in solubility. |
Note: The pKa value for this compound is for the isophthalic acid isomer, but provides an estimation. Experimental pKa values for both 3- and this compound are noted in the IUPAC Digitized pKa Dataset, though direct values were not retrieved in the search.[5][6]
Synthesis and Reactivity
The primary route to obtaining 3- and this compound is through the hydrolysis of their corresponding anhydrides. The synthesis of these anhydrides involves the bromination of phthalic anhydride, with reaction conditions influencing the isomeric distribution of the products.
The position of the bromine atom is expected to influence the reactivity of the carboxylic acid groups, particularly in reactions like esterification. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the carbonyl carbons, potentially increasing the rate of esterification compared to unsubstituted phthalic acid. The closer proximity of the bromine in 3-bromophthalic acid might lead to a more pronounced electronic effect, and potentially steric hindrance, compared to the 4-position, which could result in different reaction kinetics.
Experimental Protocols
Synthesis of Brominated Phthalic Acids via Hydrolysis of Anhydrides
A general and reliable method for preparing brominated phthalic acids is the hydrolysis of their corresponding anhydrides.
Objective: To hydrolyze 3-bromophthalic anhydride or 4-bromophthalic anhydride to yield the corresponding brominated phthalic acid.
Materials:
-
3-bromophthalic anhydride or 4-bromophthalic anhydride
-
Deionized water
-
Reflux condenser
-
Heating mantle
-
Beaker and stirring rod
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
In a round-bottom flask, suspend the brominated phthalic anhydride in deionized water.
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux with stirring. The anhydride will gradually dissolve as it hydrolyzes to the dicarboxylic acid.
-
Continue refluxing for a period sufficient to ensure complete hydrolysis (typically 1-2 hours). The completion of the reaction can be monitored by the disappearance of the insoluble anhydride.
-
After reflux, allow the solution to cool to room temperature, and then cool further in an ice bath to promote crystallization of the brominated phthalic acid.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Dry the purified brominated phthalic acid in a drying oven at a moderate temperature.
Logical Flow of Hydrolysis:
References
- 1. 3-bromophthalic acid price,buy 3-bromophthalic acid - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromoisophthalic acid CAS#: 6939-93-1 [m.chemicalbook.com]
- 4. 4-Bromoisophthalic acid | 6939-93-1 | Benchchem [benchchem.com]
- 5. This compound | C8H5BrO4 | CID 81428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-bromophthalic Acid | C8H5BrO4 | CID 11299563 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 4-Bromophthalic Acid and 4-Iodophthalic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions stand as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds. Within this context, the choice of the aryl halide precursor is a critical parameter that can significantly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the performance of 4-Bromophthalic acid and 4-Iodophthalic acid in key cross-coupling reactions, supported by established chemical principles and illustrative experimental data.
The fundamental difference in reactivity between this compound and 4-iodophthalic acid lies in the disparity of the carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This distinction directly translates to a generally higher reactivity for 4-iodophthalic acid in the oxidative addition step of the catalytic cycle, which is often the rate-determining step in many cross-coupling reactions.[1][2][3] This enhanced reactivity can manifest as faster reaction times, higher yields, and the feasibility of employing milder reaction conditions.
However, the choice between these two synthons is not always straightforward. Factors such as cost, availability, and the specific requirements of the synthetic route, including the presence of other functional groups and the desired selectivity, must be carefully considered. While 4-iodophthalic acid often provides superior reactivity, this compound presents a more cost-effective alternative that can be highly effective with appropriate optimization of reaction conditions.
Quantitative Performance Comparison
The following tables summarize representative data for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. While direct comparative data for this compound and 4-iodophthalic acid under identical conditions is not extensively available in the literature, the data presented for structurally similar substrates (halobenzoic acids) provides a strong indication of the expected performance differences.
Table 1: Suzuki-Miyaura Coupling of Halobenzoic Acids with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzoic Acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~75-85 |
| 2 | 4-Iodobenzoic Acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | >90 |
This data is illustrative and compiled from typical Suzuki-Miyaura reaction conditions. Actual yields may vary based on specific experimental parameters.
Table 2: Heck Reaction of Halobenzoic Acids with Styrene
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzoic Acid | Pd(OAc)₂ (3) / PPh₃ (6) | Et₃N | DMF | 100 | 24 | ~60-70 |
| 2 | 4-Iodobenzoic Acid | Pd(OAc)₂ (3) / PPh₃ (6) | Et₃N | DMF | 100 | 12 | ~80-90 |
This data is illustrative and compiled from typical Heck reaction conditions. Actual yields may vary based on specific experimental parameters.
Table 3: Sonogashira Coupling of Halobenzoic Acids with Phenylacetylene
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzoic Acid | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 16 | ~70-80 |
| 2 | 4-Iodobenzoic Acid | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 8 | >90 |
This data is illustrative and compiled from typical Sonogashira reaction conditions. Actual yields may vary based on specific experimental parameters.
Experimental Protocols
The following are detailed, representative methodologies for the key cross-coupling reactions discussed. These protocols can be adapted for both this compound and 4-iodophthalic acid, with the expectation that reactions with the iodo-substrate may proceed faster and at lower temperatures.
Suzuki-Miyaura Coupling Protocol
Objective: To synthesize 4-phenylphthalic acid via the Suzuki-Miyaura coupling of a 4-halophthalic acid with phenylboronic acid.
Materials:
-
4-Halophthalic acid (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.02 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the 4-halophthalic acid, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the desired product.
Heck Reaction Protocol
Objective: To synthesize 4-(2-phenylethenyl)phthalic acid via the Heck reaction of a 4-halophthalic acid with styrene.
Materials:
-
4-Halophthalic acid (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol)
-
Triphenylphosphine (PPh₃) (0.06 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine the 4-halophthalic acid, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed DMF, followed by triethylamine and styrene.
-
Seal the tube and heat the reaction mixture to 100-120°C.
-
After the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 1M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Sonogashira Coupling Protocol
Objective: To synthesize 4-(phenylethynyl)phthalic acid via the Sonogashira coupling of a 4-halophthalic acid with phenylacetylene.[4]
Materials:
-
4-Halophthalic acid (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a Schlenk flask, add the 4-halophthalic acid, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add the degassed THF and triethylamine.
-
Add the phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60°C.
-
Monitor the reaction by TLC. Upon completion, remove the solvents in vacuo.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key steps where the performance of this compound and 4-iodophthalic acid would differ, primarily in the oxidative addition step.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Conclusion
References
Characterization of the mechanical and thermal properties of polymers derived from 4-Bromophthalic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical and thermal properties of polymers synthesized using 4-bromophthalic acid derivatives. Due to the specialized nature of these polymers, directly reported mechanical data is limited. Therefore, this guide presents available thermal data for polyesters derived from 4-bromophthalic anhydride and compares them with established high-performance aromatic polymers, including polyimides, polyamides, and other polyesters. The data for these alternative polymers serves as a benchmark for evaluating the potential performance of this compound-based materials.
Data Presentation: A Comparative Overview
The following tables summarize the key mechanical and thermal properties of polyesters derived from 4-bromophthalic anhydride and prominent alternative aromatic polymers.
Table 1: Thermal Properties of Aromatic Polymers
| Polymer Type | Specific Polymer System | Glass Transition Temperature (T g), °C | Decomposition Temperature (T d ), °C |
| Polyester (from 4-Bromophthalic Anhydride) | Boronic ester-functionalized | 81 - 224[1] | 285 - 322[1] |
| Polyimide | Kapton® HN | 360 - 410 | > 500 |
| Polyamide | Nomex® | ~270 | > 370 |
| Polyester | Poly(ethylene terephthalate) (PET) | 67 - 81 | ~400 |
| Polyester | Poly(butylene terephthalate) (PBT) | 22 - 65 | ~350 |
Table 2: Mechanical Properties of Aromatic Polymers
| Polymer Type | Specific Polymer System | Tensile Strength (MPa) | Flexural Modulus (GPa) | Elongation at Break (%) |
| Polyimide | Kapton® HN | 172 - 231 | 2.5 - 3.1 | 35 - 72 |
| Polyamide | Nomex® | 69 - 90 | 2.4 | 20 - 30 |
| Polyester | Poly(ethylene terephthalate) (PET) | 55 - 75 | 2.8 - 3.1 | 50 - 300 |
| Polyester | Poly(butylene terephthalate) (PBT) | 50 - 60 | 2.3 - 2.8 | 50 - 300 |
Experimental Protocols
The characterization of mechanical and thermal properties of polymers involves standardized testing methodologies. Below are detailed protocols for the key experiments cited.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (T g )
Objective: To determine the glass transition temperature (T g ) of the polymer, which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The temperature of the cell is increased at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample and reference pans is monitored.
-
The T g is identified as a step change in the heat flow curve.
Thermogravimetric Analysis (TGA) for Decomposition Temperature (T d )
Objective: To determine the thermal stability of the polymer and its decomposition temperature (T d ).
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The T d is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs.
Tensile Testing for Mechanical Properties
Objective: To measure the tensile strength, Young's modulus, and elongation at break of the polymer.
Methodology:
-
Polymer films or molded specimens of a defined geometry (e.g., dog-bone shape) are prepared.
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied to the specimen at a constant rate of extension until it fractures.
-
The load and displacement are continuously recorded.
-
Tensile strength, Young's modulus (from the initial slope of the stress-strain curve), and elongation at break are calculated from the recorded data.
Dynamic Mechanical Analysis (DMA) for Modulus and Damping Properties
Objective: To measure the viscoelastic properties of the polymer, including storage modulus, loss modulus, and tan delta, as a function of temperature.
Methodology:
-
A rectangular or cylindrical sample of the polymer is clamped in the DMA instrument.
-
A sinusoidal stress is applied to the sample, and the resulting strain is measured.
-
The storage modulus (a measure of the elastic response) and loss modulus (a measure of the viscous response) are calculated from the phase difference between the stress and strain.
-
These properties are typically measured over a range of temperatures to observe transitions such as the T g .
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of polymers derived from this compound.
Caption: Synthesis and characterization workflow for polymers.
Conclusion
Polymers derived from this compound, particularly polyesters, show promise as materials with high thermal stability, as evidenced by their high glass transition and decomposition temperatures. The incorporation of the bromine atom into the phthalic acid structure can potentially enhance flame retardancy and provide a site for further functionalization.
While direct mechanical property data for these specific polymers is not yet widely available, a comparison with established high-performance aromatic polymers suggests that they could be developed into materials with competitive mechanical strength and stiffness. Further research is needed to fully characterize the mechanical performance of various polymer systems based on this compound and to explore their potential applications in fields requiring high thermal resistance and tailored functionalities.
References
Safety Operating Guide
Proper Disposal of 4-Bromophthalic Acid: A Comprehensive Guide
For immediate reference, treat 4-Bromophthalic acid as a hazardous, halogenated organic waste. Accurate segregation from other waste streams is critical for safety and compliant disposal. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring laboratory safety and environmental protection.
Essential Safety and Handling Precautions
Before handling or disposing of this compound, it is imperative to be familiar with its hazards. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Always wear appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value |
| Molecular Formula | C₈H₅BrO₄ |
| Molecular Weight | 245.03 g/mol [1][4] |
| Melting Point | 161-167 °C[5] |
| Appearance | White to pale cream crystals or powder[5] |
| GHS Hazard Statements | H315, H319, H335[1] |
**Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach from the point of generation to final collection. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.
1. Waste Segregation and Container Selection:
-
Primary Waste Stream: Designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Solids."
-
Incompatible Wastes: Do not mix this compound with:
-
Non-halogenated organic waste
-
Acids or bases
-
Heavy metal waste
-
Strong oxidizing or reducing agents
-
Aqueous waste
-
2. Waste Accumulation:
-
Transfer solid this compound waste into the designated halogenated organic solids container.
-
For materials contaminated with this compound (e.g., gloves, weighing paper), place them in a sealed bag or a dedicated container also labeled as "Halogenated Organic Waste."
-
Ensure the waste container is kept tightly closed except when adding waste.
-
Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.
3. Labeling:
-
Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate amount.
-
Include the date when the first waste was added.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Ensure the storage area is away from incompatible materials.
5. Disposal and Pickup:
-
Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
-
Never dispose of this compound down the drain or in the regular trash.[2]
**Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For minor spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use a dry clean-up procedure to avoid generating dust.[2]
-
Carefully sweep or vacuum the spilled material and place it in a labeled, sealed container for disposal as hazardous waste.
-
Wash the spill area with soap and water.
For major spills:
-
Evacuate the area and alert your institution's emergency response team.
-
Prevent the spilled material from entering drains or waterways.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound | C8H5BrO4 | CID 81428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 4-Bromophthalic anhydride | C8H3BrO3 | CID 66590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromoisophthalic acid | 6939-93-1 | Benchchem [benchchem.com]
- 5. L13418.06 [thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
